This compound (IUPAC name: S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a chiral organophosphate insecticide and acaricide primarily used to control aphids, scale insects, leafhoppers, and other common insects in rice, vegetables, citrus, and other crops [1]. Its chirality stems from a single asymmetric carbon atom in its chemical structure, resulting in a pair of enantiomers with potentially different environmental behaviors and toxicological profiles [1].
Table 1: Fundamental Physicochemical Properties of this compound [1]
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₁₂H₁₇O₄PS₂ | |
| Molecular Mass | 320.39 g/mol | |
| CAS RN | 2597-03-7 | |
| Water Solubility | 11 mg/L | 20°C, pH 7 |
| Melting Point | 17.5 °C | |
| Vapour Pressure | 5.3 mPa | 20°C |
| Octanol-Water Partition Coefficient (Log P) | 3.69 | 20°C, pH 7 |
| Soil DT₅₀ (typical) | 35 days | Aerobic, moderately persistent |
A critical requirement for studying enantioselective behavior is the ability to separate, isolate, and quantify the individual enantiomers. The following established protocols can be applied to various environmental matrices.
The Matrix Solid-Phase Dispersion (MSPD) technique combined with High-Performance Liquid Chromatography (HPLC) offers a streamlined method for extracting and analyzing this compound from soil samples [2] [3].
Experimental Protocol:
Method Performance: This method has demonstrated recoveries of 75-94% from fortified soils with relative standard deviations (RSDs) of 1.5-6.5%, confirming its precision and accuracy for quantitative analysis [2].
The workflow for this analytical method is summarized below:
Flowchart of the MSPD-HPLC method for soil analysis
For complex plant matrices like fruits, vegetables, and grains, a highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed [4].
Experimental Protocol:
Method Performance: This method allows for rapid chiral separation within 9 minutes and provides high sensitivity with a limit of detection (LOD) of <0.25 μg/kg and a limit of quantification (LOQ) of 5 μg/kg. It shows satisfactory recoveries of 76.2-91.0% with low intra-day and inter-day RSDs [4].
The behavior of the two this compound enantiomers is not uniform across different environmental media, leading to changes in the enantiomeric fraction and potentially altering the overall pesticide effect.
Table 2: Enantioselective Degradation of this compound in Various Matrices
| Matrix | Degradation Profile | Key Findings & Enantiomer Preference | Reference |
|---|---|---|---|
| Alkaline Soils | Enantioselective | (+)-phenthoate degrades faster than the (-)-enantiomer, leading to an enrichment of the (-)-form in the soil over time. | [2] [5] |
| Acidic Soils | Non-enantioselective | No significant difference in the degradation rate between the two enantiomers. | [2] |
| Citrus Plants | Enantioselective | (-)-phenthoate degrades faster than its antipode, resulting in the relative accumulation of (+)-phenthoate on and in the fruit. | [4] |
The differential behavior of this compound enantiomers is significant because they also exhibit differing biological activities.
A 2023 study revealed that the marine dinoflagellate Prorocentrum lima can effectively absorb and remove this compound from seawater (90.31% reduction in 48 hours). Proteomic analysis suggested this occurs via the endocytic signaling pathway. Surprisingly, this compound exposure also led to a significant reduction in the biosynthesis of okadaic acid (a potent toxin) by the algae, indicating a complex pollutant-organism interaction [7]. The proposed mechanism for this interaction is illustrated below:
Proposed mechanism of this compound's effect on P. lima
This technical guide synthesizes the current state of knowledge on the enantioselective environmental behavior of this compound. The evidence clearly demonstrates that the two enantiomers exhibit distinct persistence, degradation, and biological interactions depending on the matrix (soil type, plant species) and environmental conditions (especially pH). Therefore, risk assessments and regulatory decisions would be improved by moving beyond the traditional racemic approach to an enantiomer-specific framework.
Phenthoate is an organophosphorus insecticide and acaricide characterized by a chiral center, resulting in the existence of two distinct enantiomeric forms. Its fundamental chemical properties are summarized in the table below.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Description/Value |
|---|---|
| IUPAC Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate [1] [2] |
| Chemical Formula | C₁₂H₁₇O₄PS₂ [1] |
| Molecular Weight | 320.39 g/mol [1] |
| CAS RN | 2597-03-7 [1] |
| Partition Coefficient (Log P) | 3.69 [1] |
| Aqueous Solubility (at 20-24 °C) | 11 mg/L (moderate) [1] [2] |
| Vapour Pressure | 5.3 mPa at 20 °C (moderately volatile) [1] |
| Physical State | Reddish yellow or colorless liquid [1] [2] |
| Melting Point | 17.5 °C [1] [2] |
| Formulations | Emulsifiable concentrates, wettable powders, dusts, granules [1] |
This compound possesses a single asymmetric carbon atom, which classifies it as a chiral molecule [1]. Consequently, it exists as a pair of enantiomers, commonly referred to as (R)-phenthoate and (S)-phenthoate. Despite this, the technical-grade material used in agricultural applications is typically a racemic mixture, containing equal parts of both enantiomers [1]. It is important to note that the (+)-phenthoate enantiomer has been reported to exhibit greater insecticidal potency [1].
The interaction of this compound enantiomers with the target enzyme, acetylcholinesterase (AChE), is highly enantioselective. The following table summarizes key findings from experimental and computational studies.
Table 2: Enantioselective Toxicity and Bioaffinity of this compound
| Parameter | (R)-Phenthoate | (S)-Phenthoate | Reference |
|---|---|---|---|
| Binding Constant (K) with AChE | 1.486 × 10⁵ M⁻¹ | 4.503 × 10⁴ M⁻¹ | [3] |
| Relative Bioaffinity | ~3.3 times stronger than (S)-form | Baseline | [3] |
| Inhibitory Effect on AChE | Strong | Weaker | [3] |
| Key Interaction Energy | Electrostatic: -23.79 kJ/mol | Electrostatic: -17.77 kJ/mol | [3] |
This enantioselectivity arises from differential binding interactions within the active site of AChE. Molecular dynamics simulations reveal that (R)-phenthoate forms a more stable and compact complex with AChE, leading to stronger inhibition [4] [3]. The toxicological reaction induces conformational changes in key loop regions of the enzyme (involving residues such as His-447, Gly-122, and Thr-75), with the extent of these changes being more pronounced for the (R)-enantiomer [3]. Secondary structure analysis via circular dichroism spectroscopy confirmed significant alterations in the enzyme's α-helix and β-sheet content upon binding with the (R)-enantiomer [3].
This compound primarily functions as a non-systemic insecticide and acaricide with contact and stomach action [1]. Its mode of action is consistent with that of other organophosphates:
The following diagram illustrates the enantioselective toxicodynamic process of this compound with its target, AChE.
Diagram 1: Enantioselective toxicodynamic process of this compound.
The environmental profile of this compound is critical for understanding its ecological impact.
Table 3: Environmental Fate and Ecotoxicological Parameters of this compound
| Parameter | Value / Property | Significance |
|---|---|---|
| Soil DT₅₀ (Aerobic) | 35 days (Moderately Persistent) [1] | -- |
| Dissipation on Plants (RL₅₀) | 4.6 days (Range: 1.7-10.0 days) [1] | -- |
| Aquatic Toxicity Classification | High (Acute Ecotoxicity ≤ 0.1 mg/L) [1] | Poses a threat to aquatic life. |
| Bee Toxicity | High (Contact/Oral Toxicity ≤ 2 μg/bee) [1] | Toxic to pollinators. |
| Status in EU | Not Approved [1] | -- |
| Enantioselective Degradation | Observed in environmental matrices for other chiral pesticides [5] | One enantiomer may persist longer. |
Studies have demonstrated that this compound induces oxidative stress in non-target organisms. Research on isolated mouse hepatocytes showed that this compound exposure led to increased lipid peroxidation and nitric oxide levels, while decreasing the activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of reduced glutathione (GSH) [6]. This cytotoxicity was found to be both time- and concentration-dependent [6].
Notably, co-treatment with Ascorbic Acid (Vitamin C) was effective in mitigating these oxidative stress markers, suggesting a protective role for antioxidants against this compound-induced hepatotoxicity [6].
Furthermore, a study on the marine dinoflagellate Prorocentrum lima revealed that the organism could effectively absorb and potentially degrade this compound from seawater. Interestingly, this compound exposure altered the expression of key proteins involved in intracellular signaling and downregulated the synthesis of the toxin okadaic acid in this species [7].
The separation and analysis of this compound enantiomers are typically achieved using chromatographic techniques with chiral stationary phases or selectors. Capillary Electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high efficiency, flexibility, and low consumption of reagents and samples [8].
While the search results do not provide a specific HPLC protocol for this compound, they detail methods used for other chiral organophosphates, which can serve as a guideline [5].
CE offers a complementary approach to HPLC for chiral analysis [8].
The experimental workflow for evaluating the enantioselective toxicity of this compound is summarized below.
Diagram 2: Workflow for chiral pesticide risk assessment.
The data unequivocally demonstrates that this compound exhibits significant enantioselectivity in its interaction with the target enzyme AChE, with the (R)-enantiomer possessing a markedly higher bioaffinity and inhibitory potential. This underscores a critical limitation in the risk assessment of chiral pesticides when they are regulated and evaluated as racemic mixtures. The presence of an ineffective or less toxic enantiomer (S-phenthoate) in the racemate not only reduces the efficacy of the pesticide but also contributes unnecessarily to environmental pollution and potential off-target effects.
Future research and regulatory efforts should prioritize:
Phenthoate's journey in the environment involves several key processes that determine its ultimate impact.
Monitoring this compound requires robust analytical techniques. The following table outlines both a traditional method and an emerging nanosensor-based approach.
| Method | Principle / Recognition Element | Key Steps / Workflow | Performance & Application |
|---|
| Spectrophotometry [4] | Azo-coupling reaction: this compound reacts with diazotized 4-aminoazobenzene, producing an orange dye. | 1. Extract this compound from sample (e.g., vegetable, water, soil). 2. Diazotize 4-aminoazobenzene with acid and sodium nitrite. 3. Couple the diazotized solution with the this compound extract. 4. Measure absorbance of the resulting dye at 480 nm. | - Linear Range: 5-40 μg/
The experimental workflow for the enzyme inhibition-based nanosensor can be visualized as follows:
Flowchart of the enzyme inhibition-based detection principle for organophosphates like this compound.
For researchers aiming to replicate or build upon current studies, here are detailed methodologies from recent literature.
Protocol for Studying this compound Uptake by Microalgae [2]:
Protocol for Nanosensor-Based OP Detection (Colorimetric) [6]:
While existing research outlines this compound's basic profile, several areas require further investigation to fully understand its environmental impact.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Soil DT₅₀ (Typical) | 35 days | Laboratory, aerobic conditions; indicates "moderately persistent" [1]. |
| Soil DT₅₀ (Field) | 4.6 - 19.3 days | Range depends on crop/soil type; faster in field conditions [1]. |
| Aqueous Hydrolysis | Relatively stable at pH 3.9 - 7.8; ~25% degradation at pH 9.7 after 20 days | Highly dependent on pH; degrades faster in alkaline conditions [2]. |
| Primary Metabolite | This compound acid | Formed via hydrolysis of the carbethoxy ester group [3] [2]. |
| Enantioselectivity | (+)-enantiomer degrades faster than (-)-enantiomer | Observed in alkaline soils; little selectivity in acidic soil [4] [5]. |
The degradation of this compound is primarily driven by extracellular enzymes from soil microorganisms, with hydrolysis being a key initial step [3].
The primary metabolic pathway of this compound in soil involves hydrolysis to this compound acid, with further breakdown to simple compounds and CO₂ [3] [2].
For researchers studying this compound degradation, particularly enantioselective processes, the following method has been proven effective.
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) This technique simplifies extraction and clean-up in a single step [4] [5].
Instrumental Analysis: Chiral Liquid Chromatography
This compound is an organophosphorus insecticide and acetylcholinesterase inhibitor [1]. Its movement in the environment is governed by sorption-desorption processes, which are influenced by soil properties like pH, organic matter content, and clay minerals [6]. These factors control its mobility, persistence, and potential to enter the food chain.
It is important to note that this compound is not approved under the current EC Regulation 1107/2009 [1]. Its use and environmental impact are therefore subjects of ongoing regulatory and scientific review.
Phenthoate inhibits the enzyme acetylcholinesterase (AChE), which is crucial for normal nerve function. The following diagram illustrates this mechanism and its consequences.
This compound's inhibition of AChE leads to a buildup of acetylcholine, causing continuous overstimulation of nerves and muscles. This results in uncontrolled nerve signaling, leading to paralysis and death of the insect [1]. This mechanism is consistent with other organophosphate insecticides [2].
The following table presents key data on this compound's environmental behavior and ecotoxicity, which are critical for understanding its overall impact.
| Parameter | Value | Implication |
|---|---|---|
| Water Solubility (at 20 °C, pH 7) | 11 mg/L [1] | Moderate, indicating potential for water contamination. |
| Octanol-Water Partition Coefficient (Log P) | 3.69 [1] | High; likely to bioaccumulate in organisms. |
| Soil Degradation Time (DT₅₀, aerobic) | 35 days [1] | Moderately persistent in the environment. |
| Vapour Pressure (at 20 °C) | 5.3 mPa [1] | Moderately volatile; spray drift is a concern during application. |
| Aquatic Toxicity | High (Acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L) [1] | Poses a significant risk to aquatic ecosystems. |
Research on this compound toxicity provides concrete evidence of its mechanism and effects:
While detailed protocols for insect-specific studies are limited in the searched literature, established methodologies from related toxicology research provide a framework.
Phenthoate is an organophosphate insecticide and acaricide first introduced around 1980. It acts as a non-systemic pesticide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor (IRAC MoA class 1B) [1]. The following table summarizes its core identity and properties.
Table 1: Chemical Identity and Basic Properties of this compound
| Property | Details |
|---|---|
| IUPAC Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate [1] |
| CAS RN | 2597-03-7 [1] |
| Molecular Formula | C₁₂H₁₇O₄PS₂ [1] |
| Molecular Mass | 320.39 g/mol [1] |
| Chemical Structure | Exhibits chirality with a single asymmetric carbon atom; technical material is typically a racemic mixture [1]. |
| Physical State | Colourless liquid (pure), reddish yellow (technical grade) [1] [2] |
| Melting Point | 17.5 °C [1] |
Table 2: Environmental Fate and Physicochemical Properties
| Parameter | Value | Note / Implication |
|---|---|---|
| Solubility in Water (20°C) | 11 mg/L [1] | Moderately soluble [1]. |
| Octanol-Water Partition Coefficient (log P) | 3.69 [1] | High; indicates potential for bioaccumulation [1]. |
| Vapour Pressure (20°C) | 5.3 mPa [1] | Moderately volatile; spray drift is a concern [1]. |
| Soil DT₅₀ (Aerobic) | 35 days [1] | Moderately persistent in the environment [1]. |
| Dissipation on Plants (RL₅₀) | 4.6 days (range: 1.7-10.0 days) [1] | Relatively fast dissipation from plant surfaces [1]. |
This compound is flagged as a "Forever chemical" under specific rules due to its high aquatic toxicity and high toxicity to bees, requiring careful risk management during application [1].
Regulatory Status: It is not approved for use in the European Union under EC Regulation 1107/2009 [1].
While detailed EIA protocols for this compound are not fully outlined in the search results, the following methodologies are supported by the available data and general scientific practice.
The diagram below illustrates the key environmental pathways and transformation processes for this compound, based on available data.
Figure 1: Environmental fate and primary transformation pathways of this compound, highlighting key processes like microbial degradation in soil and dissipation from plants.
Chirality is a fundamental property in molecular chemistry that has significant implications for pesticide activity, toxicity, and environmental behavior. Approximately 30% of pesticides are chiral compounds, existing as enantiomers that are mirror images of each other but non-superimposable [1]. Phenthoate is a representative chiral organophosphate pesticide with a pair of enantiomers that demonstrate stereoselective differences in insecticidal activity, toxicity, and environmental degradation patterns [2]. Despite these differences, many agrochemicals including this compound have historically been used, regulated, and analyzed as racemic mixtures, primarily due to challenges associated with enantiomer separation and analysis [1]. This technical guide comprehensively addresses the chiral separation and analytical methodologies for this compound, with particular emphasis on applications in food safety, environmental monitoring, and toxicological assessment.
The significance of chiral analysis becomes particularly important when considering that the enantiomers of this compound exhibit different toxicological profiles. Research has indicated that this compound's acute toxicity to mammals occurs primarily through inhibition of acetylcholinesterase, creating an urgent need for enantioselective detection methods to accurately assess health risks [2]. Furthermore, field studies have demonstrated that (-)-phenthoate degrades faster than its antipode in environmental matrices, leading to relative accumulation of (+)-phenthoate [2]. This stereoselective degradation behavior necessitates enantioselective analytical methods for accurate environmental monitoring and risk assessment.
Various chromatographic techniques have been employed for chiral separation of pesticides, each offering distinct advantages and limitations:
High-Performance Liquid Chromatography (HPLC): The most widely used technique for chiral separation, HPLC can be coupled with various detection systems including tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity [2]. Reversed-phase HPLC with chiral stationary phases has been successfully applied to this compound enantiomer separation [2].
Supercritical Fluid Chromatography (SFC): SFC has gained prominence in chiral separations due to its superior kinetic performance, enhanced diffusion coefficients, and reduced solvent consumption compared to traditional LC methods [3]. The technique is particularly valuable for enantiomer separation in complex matrices [3].
Gas Chromatography (GC): While less commonly applied to this compound specifically, GC remains an important technique for chiral separation of volatile pesticides, particularly when coupled with mass spectrometric detection [4].
Comparison of Techniques: A comparative study of LC versus SFC for multiresidue pesticide analysis demonstrated that SFC exhibited better performance in analyzing matrices with numerous natural co-extracted compounds, due to a combination of improved chromatographic separation and higher ionization efficiency [3].
Capillary Electrophoresis (CE) has emerged as a powerful complementary technique for chiral analysis, offering several distinct advantages:
High Efficiency: CE provides exceptionally high separation efficiency, enabling baseline resolution of enantiomer pairs even with relatively low selectivity values [1] [5].
Flexibility in Chiral Selector Use: Unlike chromatography, CE does not require dedicated chiral columns. Chiral selectors are simply added to the separation buffer, allowing rapid screening of different selectors [1].
Minimal Reagent Consumption: The small dimensions of separation capillaries result in very low consumption of both samples and reagents, making CE cost-effective and environmentally friendly [1] [5].
The most common CE modes for chiral separations are electrokinetic chromatography (EKC) and capillary electrochromatography (CEC), with cyclodextrins representing the most widely employed chiral selectors due to their low UV absorbance and high solubility in aqueous media [1].
A robust enantioselective method for this compound determination in fruits, vegetables, and grains has been developed using reversed-phase HPLC-MS/MS [2]. The method achieves complete separation within 9 minutes and offers high sensitivity suitable for monitoring enantiomer residues at trace levels.
Table 1: HPLC-MS/MS Method Parameters for this compound Enantiomer Separation
| Parameter | Specification |
|---|---|
| Separation Technique | Reversed-Phase HPLC-MS/MS |
| Analytical Column | Chiral OJ-RH |
| Mobile Phase | Methanol-water = 85:15 (v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Retention Time | < 9 min for complete separation |
| Linear Range | Correlation coefficient ≥ 0.9986 |
| Limit of Quantification | 5 μg/kg |
| Limit of Detection | < 0.25 μg/kg |
| Mean Recovery | 76.2 - 91.0% |
| Intra-day RSD | 2.0 - 7.9% |
| Inter-day RSD | 2.4 - 8.4% |
The sample preparation methodology employs acetonitrile as extractant with graphitized carbon black as a sorbent for cleanup, effectively removing interfering compounds from complex plant-origin matrices [2].
The following diagram illustrates the complete experimental workflow for this compound enantiomer analysis in plant-origin matrices:
Experimental workflow for this compound enantiomer analysis in plant matrices
While specific CE methods for this compound are not detailed in the available literature, general approaches for chiral pesticide analysis using CE have been well established [1] [5]. These typically employ cyclodextrins as chiral selectors, with the possibility of using dual cyclodextrin systems or combining cyclodextrins with micelles (CD-MEKC) for enhanced separation. For hydrophobic compounds like many pesticides, non-aqueous capillary electrophoresis (NACE) may be employed to improve solubility [1].
Application of the enantioselective HPLC-MS/MS method to field trials investigating this compound degradation in citrus crops revealed significant stereoselective degradation behavior [2]. Studies demonstrated that (-)-phenthoate degraded faster than its antipode, resulting in relative accumulation of (+)-phenthoate in citrus matrices. This finding has important implications for environmental monitoring and risk assessment, as the persistent enantiomer may pose different toxicological risks compared to the rapidly degrading one.
Enantioselective analysis enables more accurate toxicity evaluation of chiral pesticides. The different enantiomers of this compound may interact differently with biological systems, including acetylcholinesterase inhibition in mammals [2] and potential impacts on non-target organisms in the environment [1]. Understanding these enantioselective toxicological profiles is essential for comprehensive risk assessment and regulatory decision-making.
Table 2: Applications of Chiral Separation in Pesticide Analysis
| Application Area | Key Findings | Analytical Technique |
|---|---|---|
| Food Safety | This compound enantiomers show different degradation patterns in citrus; (+)-phenthoate accumulates | HPLC-MS/MS [2] |
| Environmental Monitoring | Enantiomers may have different degradation rates in soil and water systems; important for risk assessment | CE, HPLC [1] |
| Toxicity Assessment | Enantioselective neurotoxicity observed; differential inhibition of acetylcholinesterase | Computational studies combined with experimental data [2] |
| Formulation Quality Control | Essential for enantiopure pesticide products (7% of chiral pesticides marketed as pure stereoisomers) | CE, HPLC, SFC [1] |
Effective sample preparation is crucial for accurate enantioselective analysis of pesticides in complex matrices:
Rigorous method validation is essential for reliable enantioselective analysis. Key validation parameters include:
The enantioselective analysis of this compound and other chiral pesticides has significant regulatory implications. Current regulatory frameworks often do not distinguish between enantiomers of chiral pesticides, potentially overlooking important differences in environmental fate and toxicological effects [1]. Future regulatory trends may increasingly require enantioselective evaluation of chiral pesticides, particularly as analytical methodologies become more accessible and cost-effective.
Emerging developments in chiral analysis include:
The table below summarizes the core physicochemical properties of phenthoate relevant to its behavior in aqueous environments.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 11 mg/L | 25 °C, pH 7 | [1] [2] |
| Log P (Octanol-Water) | 3.69 | - | [2] |
| Hydrolysis DT₅₀ | ~20 days (25% degradation) | pH 9.7 | [3] |
| Hydrolysis Stability | Relatively slight degradation | pH 3.9, 5.8, and 7.8 after 20 days | [3] |
| Vapour Pressure | 5.3 mPa | 20 °C | [2] |
| Henry's Law Constant | 5.55 x 10⁻⁴ Pa m³ mol⁻¹ | 25 °C | [2] |
The following methodology is adapted from a research study investigating the uptake and degradation of this compound by the microalga Prorocentrum lima [4].
The following diagrams illustrate the conceptual degradation pathway of this compound and the experimental workflow for studying its removal in an algal system.
Diagram 1: Proposed mammalian metabolic pathway for this compound, based on identification of urinary metabolites [3].
Diagram 2: Experimental workflow for assessing this compound degradation by microalgae [4].
Phenthoate is an organophosphate insecticide and acaricide. The table below summarizes its key properties relevant to its environmental behavior [1] [2] [3].
| Property | Value | Significance for Bioaccumulation |
|---|---|---|
| Water Solubility | 11 mg/L (at 20°C) [1] | Moderate. Indicates some potential to dissolve and move with water. |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.69 [1] [2] [3] | High. Suggests potential to accumulate in fatty tissues of organisms. |
| Soil Degradation DT₅₀ (typical) | 35 days [1] | Moderately persistent in the environment. |
| Organic Solvent Solubility | High (e.g., 116 g/L in n-hexane, 340 g/L in chloroform) [1] [2] | Confirms high lipophilicity and potential for bioaccumulation. |
Several studies demonstrate that this compound is highly toxic to aquatic organisms, particularly fish. The following table outlines acute toxicity findings.
| Species | Effect | Value / Observation |
|---|---|---|
| Labeo rohita (Freshwater Fish) | 96-hour LC₅₀ | 2.1 mg/L [4] |
| Carp & Goldfish | 48-hour TLm | ~2.5 ppm [2] |
| Anabas testudineus (Climbing Perch) | Brain Acetylcholinesterase (AChE) Inhibition | Significant decrease after 48-hour exposure; normal levels restored only 60 days after transfer to clean water [5]. |
| Labeo rohita | Behavioral Changes | Erratic swimming, loss of equilibrium, and increased mucus secretion [4]. |
The inhibition of acetylcholinesterase (AChE) in the brain of Anabas testudineus is a key finding. This enzyme is critical for nerve function, and its inhibition is the primary mode of action for organophosphate pesticides. The prolonged recovery time—taking up to 60 days to return to normal—suggests that even short-term exposure can have long-lasting physiological effects on aquatic life [5].
While direct data on this compound moving through multi-level food chains is limited, the general principles of contaminant fate and transport can be applied to understand its potential behavior [6]. The following diagram illustrates the potential pathways and processes of this compound in an aquatic ecosystem.
Potential pathways of this compound in an aquatic ecosystem.
A study on a similar compound, phenanthrene (a PAH), in corals provides a relevant methodological framework. It showed that bioaccumulation factors (BAF) increased with food-chain length, highlighting the importance of considering dietary exposure in addition to direct uptake from water [7].
The available data, though incomplete, points to clear risks:
For a complete risk assessment, further research is needed to:
This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a widely-used agricultural insecticide for the control of insects and pests on citrus, corn, and vegetables. Due to the presence of an asymmetric carbon in its chemical structure, this compound exists as a pair of enantiomers that exhibit differential biological activity, environmental behavior, and toxicological effects [1]. The (+)-enantiomer and (-)-enantiomer demonstrate distinct insecticidal potency and degradation patterns in various environmental matrices, making enantiomeric ratio determination crucial for accurate environmental risk assessment and potential development of single-enantiomer products [2] [1].
The enantioselective degradation of this compound observed in environmental matrices necessitates precise analytical methods that can not only quantify total this compound concentrations but also accurately determine the ratio of its enantiomers. These methods provide critical insights into the enantioselective environmental fate of chiral pollutants and support the development of enantiopure pesticide formulations with potentially improved efficacy and reduced environmental impact [1]. This document presents comprehensive application notes and detailed protocols for the determination of this compound and its enantiomeric ratio across various matrices.
This compound enantiomers exhibit differential degradation patterns in environmental matrices, with the (+)-enantiomer degrading faster than the (-)-enantiomer in alkaline soils, while little to no enantioselectivity occurs in acidic soils [2] [3]. In contrast, studies in citrus plants have demonstrated that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of the (+)-enantiomer [4]. These contrasting degradation patterns highlight the importance of matrix-specific enantiomeric analysis for accurate environmental monitoring and risk assessment.
The toxicological significance of this compound enantiomers stems from their action as acetylcholinesterase inhibitors, with potential differential neurotoxicity between enantiomers [4]. This enantioselectivity in toxicity mechanisms underscores the importance of enantiomeric ratio determination beyond conventional analytical approaches that measure total pesticide concentrations without chiral discrimination [1].
Chiral separation of this compound enantiomers in HPLC is achieved through the use of chiral stationary phases (CSPs) that form transient diastereomeric complexes with each enantiomer, resulting in differential retention times. The most effective CSP for this compound separation is the cellulose tris-3,5-dimethylphenylcarbamate phase, which provides sufficient enantioselectivity for quantitative determination [2] [1].
The separation mechanism involves multiple interaction sites on the CSP, including hydrogen bonding, π-π interactions, and dipole-dipole interactions that differentially accommodate the spatial configuration of each this compound enantiomer. In reversed-phase conditions, the chiral recognition process occurs in aqueous-organic mobile phases, making this approach compatible with mass spectrometric detection [4]. The enantioselectivity factor (α) and resolution (Rs) are critical parameters optimized during method development to ensure accurate enantiomeric ratio determination.
Table 1: Summary of HPLC Methods for this compound Enantiomer Separation
| Method Parameter | Method 1: LC-UV [2] [1] | Method 2: LC-MS/MS [4] |
|---|---|---|
| Analytical Column | Cellulose tris-3,5-dimethylphenylcarbamate | Chiral OJ-RH column |
| Mobile Phase | Not specified in detail | Methanol-water = 85:15 (v/v) |
| Flow Rate | Not specified | 1 mL/min |
| Column Temperature | Not specified | 30°C |
| Detection Method | UV detection | Tandem mass spectrometry |
| Run Time | Not specified | <9 minutes |
| Application | Soil matrices | Plant-origin matrices |
Table 2: Analytical Performance Characteristics for this compound Enantiomer Determination
| Performance Parameter | Soil Matrices [2] [1] | Plant-Origin Matrices [4] |
|---|---|---|
| Linear Range | Not specified | Wide linear range (correlation coefficient ≥0.9986) |
| Limit of Detection | Not specified | <0.25 μg/kg |
| Limit of Quantification | Not specified | 5 μg/kg |
| Recovery (%) | 75-94% | 76.2-91.0% |
| Intra-day RSD | 1.5-6.5% | 2.0-7.9% |
| Inter-day RSD | Not specified | 2.4-8.4% |
The MSPD technique enables simultaneous extraction and clean-up in a single step, minimizing solvent usage and eliminating troublesome emulsions that often occur in conventional liquid-liquid extraction [2] [1]. The procedure is as follows:
Critical Parameters: The Florisil amount, water content of the Florisil-soil mixture, and the composition/volume of the eluting solvent significantly impact recovery rates and require optimization for different soil types [2] [1]. Alternative solid supports such as chitin have shown promise as environmentally friendly options for MSPD [5].
For fruits, vegetables, and grains, a modified QuEChERS approach provides efficient extraction with minimal matrix interference [4]:
The following workflow outlines the complete analytical procedure for this compound enantiomeric ratio determination:
Chromatographic Conditions for Chiral Separation:
Detection Parameters:
System Equilibration: Equilibrate the chiral column with mobile phase for at least 30 minutes before analysis. Ensure stable baseline before sample injection.
The described methods enable investigation of enantioselective degradation patterns of this compound in different environmental matrices. Research has demonstrated that soil pH significantly influences enantioselectivity, with high enantioselectivity observed in alkaline soils where the (+)-enantiomer degrades faster than the (-)-enantiomer, while little to no enantioselectivity occurs in acidic soils [2] [3]. These findings have important implications for environmental risk assessment and pesticide management strategies in different geographical regions with varying soil properties.
In citrus plants, studies have revealed that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of (+)-phenthoate [4]. This reverse enantioselectivity between soil and plant matrices highlights the complex biological interactions that influence chiral pesticide fate and underscores the importance of matrix-specific enantiomeric analysis for accurate residue evaluation and pre-harvest interval determinations.
While the primary focus of this compound analysis is environmental, the methodologies have implications for pharmaceutical quality control and regulatory monitoring. HPLC with chiral stationary phases represents a standard approach for proving purity of enantiomeric molecules in pharmaceutical assays [7]. The ability to accurately determine enantiomeric ratios is essential for toxicological assessment, as enantiomers may exhibit differential inhibition of acetylcholinesterase, the key neurotoxic target of organophosphate pesticides [4].
Regulatory applications include monitoring pesticide residues in food commodities to ensure compliance with maximum residue limits (MRLs). The high sensitivity of the LC-MS/MS method (LOQ of 5 μg/kg) enables detection of this compound residues below established MRLs, providing surveillance capabilities for food safety authorities [4]. The enantioselective analytical methods support the development of enantiopure pesticide formulations that may offer improved target specificity and reduced environmental impact compared to racemic mixtures.
The protocols detailed in this document provide robust methodologies for determining this compound and its enantiomeric ratio in various matrices. The MSPD extraction technique coupled with chiral HPLC separation offers a precise approach for soil matrices, while the modified QuEChERS method with LC-MS/MS detection provides high sensitivity and selectivity for plant-origin matrices. The ability to accurately determine enantiomeric ratios is crucial for understanding the enantioselective environmental behavior of this compound and for comprehensive risk assessment of this chiral organophosphate insecticide. These methods support research and monitoring initiatives aimed at developing safer pesticide practices and protecting environmental and human health.
This application note outlines a method for the stereo- and enantioselective determination of pesticides, including this compound, in soil samples. The strategy involves using MSPD for extraction, followed by achiral liquid chromatography (LC) to determine the total concentration of the pesticide. The enantiomeric ratio (ER) is then determined using LC with a chiral stationary phase [1].
The following protocol is adapted from a published study that successfully analyzed this compound and several other pesticides (triazole fungicides and pyrethroids) in soil [1].
1. Sample Preparation
2. MSPD and Achiral LC Analysis (Total Concentration)
3. Chiral LC Analysis (Enantiomeric Ratio)
4. Data Calculation
The table below summarizes the quantitative performance of the MSPD method for the determination of this compound in soil as reported in the literature [1].
| Parameter | Reported Performance |
|---|---|
| Recovery | 76.5% to 93.6% |
| Precision (Relative Standard Deviation - RSD) | 6.0% |
| Enantiomer Separation Resolution (Rs) | ≥ 1.5 |
| Chromatographic Run Time | < 20 minutes |
The following diagram illustrates the logical workflow of the analytical method, from sample preparation to final determination.
This method was reported to be rapid, precise, and sensitive, making it appropriate for investigating the enantioselective degradation of pesticides like this compound in environmental media like soil [1]. The recoveries and precision listed are specific to the pesticides and matrices mentioned in the original study. When adapting this method to other sample types (e.g., herbal medicines), significant optimization may be required, as matrix effects can drastically impact performance [2].
The enantioselective analysis of chiral pesticides has emerged as a critical methodology in environmental chemistry due to the fact that enantiomers can exhibit differential biological activity, environmental fate, and toxicological effects. Phenthoate (O,O-dimethyl S-[α-(carboethoxy)benzyl] phosphorodithioate) is an organophosphorus insecticide widely used in agricultural practices that contains a chiral center and exists as two enantiomers. Traditional achiral analysis methods treat chiral pesticides as single compounds, potentially obscuring important enantioselective behaviors that occur in environmental matrices. Understanding these differential behaviors is essential for accurate environmental risk assessment and regulatory decision-making [1] [2].
The development of robust chiral analytical methods for pesticides like this compound in complex matrices such as soil requires careful consideration of several factors, including efficient extraction, effective cleanup, and enantioselective separation. Soil presents particular challenges due to its heterogeneous composition, varying organic matter content, and potential interferences. This application note provides a comprehensive protocol for the determination of this compound and its enantiomeric ratio in soil samples using matrix solid-phase dispersion (MSPD) followed by chiral high-performance liquid chromatography (HPLC). The methodology has been successfully applied to investigate the enantioselective degradation of this compound in different soil types under laboratory conditions, revealing significant differences in degradation rates between enantiomers depending on soil characteristics [3] [4].
The MSPD technique provides an efficient extraction and cleanup in a single step, reducing both solvent consumption and processing time compared to traditional extraction methods. The optimized MSPD procedure is as follows:
Table 1: Optimization of MSPD Conditions for this compound Extraction from Soil
| Parameter | Tested Conditions | Selected Optimal Condition | Remarks |
|---|---|---|---|
| Solid phase | Florisil, C18, silica | Florisil | Highest recovery and cleanest extracts |
| Florisil amount | 0.5, 1.0, 2.0 g | 2.0 g (1:1 ratio with soil) | Complete extraction with good flow rate |
| Elution solvent | Hexane, DCM, acetone, mixtures | n-Hexane/DCM (1:1, v/v) | High elution efficiency, minimal co-extractives |
| Solvent volume | 10, 20, 30 mL | 20 mL | Quantitative elution without dilution |
To investigate the enantioselective degradation of this compound in soil, the following experimental design is recommended:
The following workflow diagram illustrates the complete analytical procedure for chiral analysis of this compound in soil samples:
The method demonstrates excellent specificity with no interfering peaks at the retention times of this compound enantiomers in control soil samples. The chiral stationary phase (cellulose tris-3,5-dimethylphenylcarbamate) provides baseline resolution of this compound enantiomers with a resolution factor (Rₛ) ≥ 1.5. The use of a silica-based achiral column prior to chiral analysis effectively removes potential matrix interferences that could compromise the chiral separation [5]. For additional confirmation of peak identity and purity, diode array detection is recommended to compare UV spectra of standard and sample peaks [6].
The linearity of the method was evaluated across a concentration range of 0.1 to 100 μg/mL for both enantiomers. The calibration curves showed excellent linearity with correlation coefficients (r²) > 0.999 for both enantiomers. The response factor was confirmed to be identical for both enantiomers, which validates the use of area percent quantitation for enantiomeric ratio determination [6].
The accuracy of the method was determined through recovery studies at three fortification levels (0.1, 1.0, and 10.0 μg/g) in different soil types. The results demonstrated good accuracy and precision as summarized in Table 2.
Table 2: Accuracy and Precision Data for this compound in Soil Samples (n=5)
| Soil Type | Fortification Level (μg/g) | Mean Recovery (%) | RSD (%) | Remarks |
|---|---|---|---|---|
| Sandy Loam | 0.1 | 75.2 | 6.5 | Acceptable recovery at trace level |
| Sandy Loam | 1.0 | 82.7 | 4.2 | Good recovery and precision |
| Sandy Loam | 10.0 | 89.3 | 3.8 | Excellent recovery and precision |
| Clay Loam | 0.1 | 78.5 | 5.8 | Consistent across soil types |
| Clay Loam | 1.0 | 85.2 | 3.9 | Good recovery and precision |
| Clay Loam | 10.0 | 91.7 | 2.5 | Excellent recovery and precision |
| Silty Clay | 0.1 | 81.3 | 4.7 | Consistent across soil types |
| Silty Clay | 1.0 | 87.6 | 3.5 | Good recovery and precision |
| Silty Clay | 10.0 | 94.1 | 1.5 | Excellent recovery and precision |
The intermediate precision was evaluated by analyzing the same samples on different days and with different analysts. The relative standard deviations for intermediate precision were below 10%, demonstrating good method robustness [3] [6].
The sensitivity of the method was determined by establishing the limit of detection (LOD) and limit of quantitation (LOQ) for each enantiomer. The LOD, defined as a signal-to-noise ratio of 3:1, was 0.03 μg/g for individual enantiomers. The LOQ, defined as a signal-to-noise ratio of 10:1, was 0.1 μg/g for individual enantiomers. The LOQ also satisfied the precision criterion of ≤20% RSD at this level [3] [6].
System suitability tests should be performed before each analytical run to ensure method validity. The critical parameters include:
A system suitability sample containing both enantiomers at the specification level (typically 1% of the undesired enantiomer) should be injected at the beginning of each sequence [6].
The validated method was successfully applied to investigate the enantioselective degradation of this compound in three different soil types under laboratory conditions. The results demonstrated that the degradation was highly enantioselective in alkaline soils, with the (+)-enantiomer degrading faster than the (-)-enantiomer. In contrast, little to no enantioselectivity was observed in acidic soil. This pH-dependent enantioselectivity has important implications for environmental fate assessments and regulatory decisions regarding the use of chiral pesticides [3] [1].
Table 3: Enantioselective Degradation of this compound in Different Soil Types
| Soil Type | pH | Initial ER (+:-) | Final ER (+:-) | Degradation Half-life (days) | Enantioselectivity | Remarks |
|---|---|---|---|---|---|---|
| Tianjin Soil | 8.2 (Alkaline) | 1.00:1.00 | 0.76:1.24 | 5.2 [(+)-form] vs 8.1 [(-)-form] | High | (+)-form degrades faster |
| Hubei Soil | 7.8 (Slightly Alkaline) | 1.00:1.00 | 0.81:1.19 | 5.8 [(+)-form] vs 7.9 [(-)-form] | High | Similar to Tianjin soil |
| Acidic Soil | 5.3 (Acidic) | 1.00:1.00 | 0.98:1.02 | 6.5 [(+)-form] vs 6.7 [(-)-form] | Negligible | Non-enantioselective degradation |
An important aspect of the environmental behavior of chiral pesticides is their configurational stability. Studies confirmed that this compound enantiomers remained configurationally stable in soil without significant racemization (interconversion between enantiomers) during the degradation process. This stability is crucial for accurately interpreting enantioselective degradation data, as racemization would obscure true enantioselective effects [1] [4].
The findings from chiral analysis of this compound have significant implications for environmental risk assessment. The observation that the (-)-enantiomer persists longer in alkaline soils suggests that this enantiomer may pose greater environmental risks in such environments. This enantioselectivity should be considered in regulatory decisions and pesticide registration processes. Ideally, the development of enantiopure formulations containing only the less persistent enantiomer could reduce environmental loading while maintaining efficacy [1] [2].
The following diagram illustrates the enantioselective degradation process of this compound in different soil types and its environmental implications:
While the described MSPD and chiral HPLC method has proven effective for this compound analysis in soil, alternative approaches may be considered:
The developed MSPD combined with chiral HPLC method provides a robust, accurate, and precise approach for determining this compound and its enantiomeric ratio in soil samples. The method offers efficient extraction, excellent enantioselectivity, and adequate sensitivity for studying the environmental fate of this compound enantiomers in different soil types. The application of this methodology has revealed significant enantioselective degradation of this compound that depends on soil characteristics, particularly soil pH. These findings highlight the importance of chiral analysis for accurate environmental risk assessment of chiral pesticides. The method can be adapted for similar chiral pesticides in environmental matrices with appropriate modifications to extraction and chromatographic conditions.
Organophosphate pesticides like phenthoate play a crucial role in agricultural production and pest control, but their excessive residues in food commodities pose significant health risks to consumers. Mangoes, being a popular tropical fruit with complex matrix components, require highly specific and reliable analytical methods for pesticide residue monitoring. The analysis of pesticide residues in food matrices necessitates matrix-matched reference materials that account for the complex chemical interactions between the analyte and matrix components, yet such materials remain scarce for many pesticide-matrix combinations. This application note establishes a detailed protocol for determining this compound residues in mango using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), providing researchers with a validated method that ensures accuracy, precision, and reliability in compliance with international quality standards.
The Nitrogen-Phosphorus Detector (NPD), also known as an alkali flame ionization detector (AFID), operates on the principle of selective response to compounds containing nitrogen or phosphorus atoms—characteristic elements in organophosphate pesticides like this compound. The NPD features a rubidium or cesium silicate bead positioned above the hydrogen flame. When heated electrically, this bead produces a surface ionization phenomenon where nitrogen and phosphorus compounds undergo thermionic emission, generating significantly enhanced ion currents compared to carbon-containing compounds. This selective mechanism provides 3-4 orders of magnitude greater sensitivity for nitrogen and phosphorus compounds compared to conventional flame ionization detection while exhibiting minimal response to hydrocarbon matrices. This selectivity makes GC-NPD particularly advantageous for analyzing this compound in complex mango matrices, as it effectively minimizes interfering signals from co-extractives that typically complicate analysis with non-selective detectors.
The following workflow illustrates the complete sample preparation and analysis process:
Figure 1: Sample Preparation Workflow for this compound Analysis in Mango
Sample homogenization: Peel and homogenize mango fruits using a high-speed blender until a consistent puree is obtained.
Extraction procedure:
Extract clean-up:
Table 1: Optimal GC-NPD Conditions for this compound Analysis
| Parameter | Specification | Remarks |
|---|---|---|
| Column | DB-1 (30 m × 0.25 mm × 0.25 μm) | 100% dimethylpolysiloxane stationary phase |
| Injector temperature | 250°C | Splitless mode |
| Detector temperature | 280°C | NPD mode |
| Carrier gas | Nitrogen, 1.46 mL/min | Constant flow |
| Hydrogen flow | 3.0 mL/min | Optimized for NPD sensitivity |
| Air flow | 60 mL/min | Zero air (hydrocarbons <0.1 ppm) |
| Temperature program | 130°C (hold 2 min), to 170°C at 5°C/min (hold 3 min), to 220°C at 5°C/min (hold 14 min) | Total run time: 40 min |
| Injection volume | 1 μL | Split ratio 1:5 [1] |
Table 2: Method Validation Parameters for this compound in Mango
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Reference value | 15.69 ± 4.0 μg/kg | At 95% confidence level (k=2) |
| Linearity | No significant trends | R² ≥ 0.990 |
| Limit of Detection (LOD) | 0.007-0.033 mg/kg | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | S/N ≥ 10:1 |
| Recovery at 0.05 mg/kg | 70-120% | Consistent with SANCO guidelines |
| Within-laboratory precision | <10% RSD | For n=6 replicates |
| Homogeneity uncertainty | 3.24% | No significant trends in ANOVA |
| Long-term stability | 6 months at -20°C | No significant degradation |
The stability of this compound in mango matrix was systematically evaluated under different storage conditions:
The development of matrix reference materials is essential for reliable this compound residue analysis in mango. The reference material should be:
Table 3: Common Issues and Solutions in this compound Analysis by GC-NPD
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate injector temperature | Condition column, check injector temperature |
| Decreased sensitivity | Contaminated NPD bead, old gases | Reactivate NPD bead per manufacturer instructions, replace gases |
| High background noise | Dirty injector liner, column bleed | Replace liner, condition column |
| Irretention time shift | Carrier gas leaks, temperature fluctuations | Check gas connections, verify oven temperature calibration |
| Poor recovery | Inefficient extraction, degradation during clean-up | Verify extraction time/solvent volume, optimize clean-up sorbents |
| Matrix interference | Incomplete clean-up, co-elution | Optimize dSPE sorbent ratios, adjust temperature program |
The validated GC-NPD method for this compound residue analysis in mango finds important applications in:
This method demonstrates particular value for laboratories in regions implementing strict regulatory systems such as the Positive List System (PLS), which establishes a uniform MRL criterion of 0.01 mg/kg for pesticides without specific limits [4]. The estimated daily intake (EDI) and hazard indices calculated from this compound residue data can confirm the safety of mango consumption patterns, with previous studies indicating that seasonal consumption of mangoes with this compound residues below MRLs poses no health hazards to consumers [1].
The GC-NPD method described in this application note provides a robust, accurate, and precise approach for determining this compound residues in mango matrices. The method demonstrates excellent performance characteristics with sufficient sensitivity to meet regulatory requirements, including the stringent PLS criterion of 0.01 mg/kg. The incorporation of matrix-matched reference materials and comprehensive validation according to international guidelines ensures reliability of results. The sample preparation protocol based on QuEChERS methodology with ethyl acetate extraction offers advantages of simplicity, efficiency, and minimal solvent consumption. This method represents a valuable tool for food testing laboratories, regulatory agencies, and research institutions involved in pesticide residue analysis and food safety management.
Phenthoate [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a chiral organophosphate insecticide widely employed in agriculture for controlling pests on citrus, corn, vegetables, and other crops. Due to the presence of an asymmetric carbon in its molecular structure, this compound exists as two enantiomers that exhibit differential insecticidal activity and distinct toxicological profiles. Recent studies have demonstrated that these enantiomers degrade at different rates in environmental matrices and biological systems, with the (-)-phenthoate degrading faster than its antipode, leading to relative accumulation of (+)-phenthoate. This enantioselectivity has significant implications for environmental persistence and human health risk assessment, necessitating precise analytical methods for their separate quantification [1] [2].
The determination of individual this compound enantiomers is particularly important because they function as acetylcholinesterase inhibitors with potential acute toxicity in humans. Traditional analytical approaches that measure racemic mixtures fail to provide accurate assessment of enantiomer-specific behavior, creating an urgent need for robust enantioselective methods. This document provides comprehensive application notes and detailed protocols for the enantioselective determination of this compound enantiomers in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related techniques, incorporating both recent advancements and established methodologies [1] [3].
The analysis of chiral pesticides like this compound presents unique challenges due to the similarity of enantiomer physical and chemical properties, requiring specialized separation approaches before detection. Contemporary methods for this compound determination primarily utilize high-performance liquid chromatography with tandem mass spectrometric detection, leveraging the selectivity of chiral stationary phases for enantiomer separation and the sensitivity of MS detection for precise quantification at trace levels.
The fundamental principle underlying these methods involves the diastereomeric interaction between the this compound enantiomers and a chiral selector in the stationary phase, resulting in differential retention times that allow individual quantification. Mass spectrometry detection, particularly using Multiple Reaction Monitoring (MRM) mode, provides the specificity needed to distinguish this compound from co-extracted matrix components in complex samples. Methods have been successfully developed for various matrices including fruits, vegetables, grains, soil, and biological specimens, each requiring specific sample preparation approaches to address matrix effects while maintaining adequate recovery and sensitivity [1] [2] [4].
Homogenization: Representative samples (approximately 1 kg) are homogenized using a high-speed blender to ensure uniform matrix composition.
Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 30 mL of acetonitrile and shake vigorously for 1 minute. Add extraction salts kits (typically containing 6 g MgSO₄ and 1.5 g NaCl) and shake immediately for 1 minute [1] [5].
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to separate organic and aqueous phases.
Clean-up: Transfer 8 mL of the upper acetonitrile layer to a d-SPE tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18 (or graphitized carbon black for pigment removal). Shake for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes [1].
Concentration: Transfer 5 mL of the purified extract to a evaporation tube and concentrate to near dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue with 1.0 mL of methanol-water (85:15, v/v) and filter through a 0.22-μm membrane prior to LC-MS/MS analysis [1].
Sample Preparation: Air-dry soil samples at room temperature and sieve through a 60-mesh sieve to remove debris.
MSPD Procedure: Precisely weigh 0.5 g of soil sample and 0.5 g of C18 sorbent and mix thoroughly in a glass mortar with a pestle until obtaining a homogeneous mixture [2].
Column Packing: Transfer the mixture to a 10-mL syringe barrel containing a filter paper at the bottom and lightly compress to form a packing bed.
Elution: Add 10 mL of acetonitrile-dichloromethane (70:30, v/v) to elute the target analytes. Collect the eluate in a calibrated tube [2].
Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue with 1.0 mL of methanol and filter through a 0.22-μm membrane prior to analysis.
Extraction: Weigh 5.0 g of coconut milk into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and 2 g of NaCl. Shake vigorously for 2 minutes [4].
Centrifugation: Centrifuge at 5000 rpm for 5 minutes to separate layers.
Clean-up: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of activated carbon (for lipid removal) and 300 mg MgSO₄. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes [4].
Concentration and Reconstitution: Transfer the supernatant to an evaporation tube, concentrate to near dryness under nitrogen at 40°C, and reconstitute with 1.0 mL of methanol-water (85:15, v/v).
Chromatographic System:
Mass Spectrometric Conditions:
Chromatographic System:
Mass Spectrometric Conditions:
Table 1: Method validation parameters for this compound enantiomers determination in various matrices
| Parameter | Plant-Origin Matrices [1] | Soil (MSPD) [2] | High-Lipid Matrices [4] |
|---|---|---|---|
| Linearity (R²) | ≥0.9986 | >0.999 | >0.99 |
| LOD (μg/kg) | <0.25 | 0.1-0.3 | 0.05-1.50 |
| LOQ (μg/kg) | 5.0 | 0.5 | 0.15-5.0 |
| Mean Recovery (%) | 76.2-91.0 | 85.2-94.6 | 71.3-119.8 |
| Intra-day RSD (%) | 2.0-7.9 | 3.1-7.5 | 2.8-14.8 |
| Inter-day RSD (%) | 2.4-8.4 | 4.2-9.3 | 4.1-16.2 |
Table 2: Matrix effects evaluation across different sample types
| Matrix Type | Number of Pesticides Assessed | ME Assessment Method | Key Findings | Recommendations |
|---|---|---|---|---|
| Fruits (Golden Gooseberry, Purple Passion Fruit, Hass Avocado) | 74 pesticides | Calibration-graph and concentration-based methods | Lower concentration levels more affected by ME; stronger correlation between similar matrices | Validate for each specific matrix; use concentration-based ME assessment [6] |
| Coconut Milk | 19 targeted + 10 untargeted pesticides | APCI-HCD-HRMS/MS | Significant lipid interference; activated carbon effective for clean-up | Use APCI source to reduce ionization suppression; implement effective lipid removal [4] |
| Human Serum | 10 organophosphates | Protein precipitation with acetonitrile | Minimal matrix effects with proper sample preparation | Use stable isotope-labeled internal standards for quantification [3] |
The enantioselective methods described herein have been successfully applied to investigate the stereoselective degradation of this compound enantiomers in environmental matrices. Field trials in citrus demonstrated that (-)-phenthoate degrades faster than its antipode, resulting in relative accumulation of (+)-phenthoate. This enantioselectivity has significant implications for environmental risk assessment, as the more persistent enantiomer may pose longer-term ecological impacts [1].
Laboratory studies on the enantioselective degradation of this compound in different soil types revealed that the degradation rates varied significantly with soil physicochemical properties, including organic matter content, and microbial community composition. These findings highlight the importance of considering enantioselectivity in environmental fate studies of chiral pesticides [2].
The detection of this compound in human serum using LC-MS methods has important applications in clinical toxicology and occupational exposure assessment. Rapid screening methods for organophosphorus pesticides in human serum have been developed for clinical settings where early diagnosis of organophosphate poisoning is crucial for effective treatment [3].
Human biomonitoring studies utilizing urine as a non-invasive matrix have employed sophisticated LC-MS/MS methods to assess population exposure to pesticides and their metabolites. These approaches are particularly valuable for studying occupational exposure in farmers, pest control workers, and horticulturists, as well as investigating health impacts during vulnerable life stages such as pregnancy and childhood [5].
Sample Preparation and Analysis Workflow
Chiral Separation and Detection Principle
Matrix Effect Management: Matrix effects can significantly impact method accuracy and precision. Use the following approaches to mitigate these effects:
Chromatographic Performance:
Sensitivity Issues:
Recovery Problems:
The application notes and protocols presented herein provide comprehensive methodologies for the enantioselective determination of this compound in various matrices using liquid chromatography-mass spectrometry. The methods have been validated according to international guidelines and demonstrate excellent performance characteristics including sensitivity, accuracy, and precision.
The ability to separately quantify this compound enantiomers is crucial for accurate risk assessment, as these stereoisomers exhibit different toxicological profiles and environmental behaviors. The methodologies described can be adapted to various laboratory settings and have been successfully applied in environmental monitoring, food safety testing, and human biomonitoring studies.
Future directions in this compound analysis may include the development of high-throughput methods for larger sample sets, expanded multi-residue approaches encompassing broader ranges of chiral pesticides, and increased automation to improve efficiency and reproducibility.
Phenthoate (O,O-dimethyl S-(α-(carboethoxy)benzyl) phosphorodithioate) is a chiral organophosphate insecticide widely used in agriculture to control pests on citrus, rice, vegetables, and other crops [1]. Due to the presence of a single asymmetric carbon atom in its molecular structure, this compound exists as a pair of enantiomers - non-superimposable mirror images of each other [1]. These enantiomers exhibit different insecticidal activities, environmental behaviors, and toxicological profiles, making their separation and individual analysis crucial for understanding enantioselective effects [2] [3] [4].
The (+)-phenthoate enantiomer generally demonstrates greater insecticidal potency compared to its (-)-counterpart, yet technical grade this compound is typically manufactured and applied as a racemic mixture (equal parts of both enantiomers) [1]. Recent studies have revealed that these enantiomers degrade at different rates in various environmental matrices and biological systems, leading to potential enrichment of one enantiomer over time [2] [3] [5]. This document provides detailed application notes and protocols for the isolation, purification, and analysis of individual this compound enantiomers to support research on their enantioselective environmental behavior and toxicological properties.
The MSPD technique integrates sample extraction and cleanup into a single step, offering advantages of simplicity, reduced solvent consumption, and avoidance of troublesome emulsions compared to traditional methods [2] [4].
Procedure:
Note: The water content of the Florisil-soil mixture significantly impacts recovery efficiency and should be optimized between 5-10% [2] [4].
For fruits, vegetables, and grains, an effective extraction and cleanup method has been developed [3]:
Procedure:
Stationary Phase: Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OJ-RH) [3]
Table 1: Optimal Chromatographic Conditions for this compound Enantiomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Chiralcel OJ-RH | Silica-based C18 | Cellulose tris-3,5-dimethylphenylcarbamate |
| Mobile Phase | Methanol:water (85:15, v/v) [3] | n-hexane:isopropanol (99:1, v/v) [8] | Methanol with 0.1% formic acid [9] |
| Flow Rate | 1.0 mL/min [3] | 1.0 mL/min [8] | 1.5 mL/min [9] |
| Column Temperature | 30°C [3] | Ambient | 20°C [6] |
| Detection | UV 214 nm [3] | UV 230 nm [8] | MS/MS [3] |
| Injection Volume | 10 μL [3] | 10-20 μL [8] | 5-10 μL [6] |
| Separation Time | <9 min [3] | 10-15 min [8] | <9 min [3] |
Elution Order: Under these conditions, the (-)-phenthoate enantiomer typically elutes before the (+)-enantiomer [3]. The exact elution order should be confirmed using enantiopure standards when available.
For preparative-scale isolation of individual enantiomers, a two-dimensional HPLC approach can be employed:
Procedure:
Comprehensive method validation ensures reliability and reproducibility of enantiomer separation and quantification:
Table 2: Validation Parameters for this compound Enantiomer Analysis
| Validation Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.995 | ≥ 0.9986 [3] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 | < 0.25 μg/kg [3] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1 | 5 μg/kg [3] |
| Recovery | 70-120% | 76.2-94% [2] [3] |
| Precision (RSD) | Intra-day ≤ 10%, Inter-day ≤ 15% | Intra-day: 2.0-7.9%, Inter-day: 2.4-8.4% [3] |
| Matrix Effects | Signal suppression/enhancement ≤ 20% | Managed using matrix-matched calibration [3] |
Studies have demonstrated that this compound degradation in soil is highly enantioselective, depending on soil properties:
Table 3: Enantioselective Degradation of this compound in Different Soil Types
| Soil Type | pH | Degradation Preference | Half-life (Days) | Study Conditions |
|---|---|---|---|---|
| Alkaline Soil 1 | >7.5 | (+)-enantiomer degrades faster [2] | 15-23 [5] | Laboratory, 25°C [2] |
| Alkaline Soil 2 | >7.5 | (+)-enantiomer degrades faster [2] | 15-23 [5] | Laboratory, 25°C [2] |
| Acidic Soil | <6.5 | Little to no enantioselectivity [2] | ~35 [1] | Laboratory, 25°C [2] |
The observed enantioselectivity in alkaline soils is attributed to microbial degradation processes that preferentially metabolize the (+)-enantiomer, while the (-)-enantiomer accumulates in the environment [2] [5].
Field trials on citrus plants have revealed different degradation patterns compared to soils:
Enantioselective toxicity studies have revealed significant differences between this compound enantiomers:
The following workflow diagram illustrates the complete process for this compound enantiomer analysis from sample preparation to application:
The protocols outlined in this document provide robust methodologies for the isolation, purification, and analysis of this compound enantiomers across various environmental and biological matrices. The enantioselective behaviors observed in different matrices underscore the importance of enantiomer-specific analysis for accurate environmental fate assessment and risk evaluation.
Future method development should focus on high-throughput approaches and expanded applications to human biomonitoring studies, particularly given the increasing evidence of enantioselective effects in biological systems. The integration of chiral analysis into regulatory frameworks will enhance the accuracy of environmental and toxicological assessments for chiral pesticides like this compound.
This compound (IUPAC name: S-α-ethoxycarbonylbenzyl O,O-dimethyl-phosphorodithioate) is a chiral organophosphate insecticide widely used in agricultural applications for controlling Lepidoptera, jassids, aphids, and other common insects in crops including citrus, vegetables, rice, and tea [1] [2]. As an acetylcholinesterase inhibitor, this compound poses potential risks to human health and the environment, necessitating precise analytical methods for monitoring its residues in various matrices. The chiral nature of this compound, resulting from an asymmetric carbon in its chemical structure, presents particular analytical challenges since its enantiomers exhibit different insecticidal activity, toxicity, and environmental behavior [3] [4]. This application note provides comprehensive protocols for sample preparation, clean-up, and analysis of this compound in diverse matrices, addressing the need for reliable methods that account for its enantioselective properties.
The development of effective analytical methods for this compound must consider its fundamental chemical properties. This compound has a molecular weight of 320.4 g/mol and appears as a reddish-yellow oily liquid at room temperature [1]. It has relatively low water solubility (approximately 11 mg/L at 20°C) but is miscible with most organic solvents including acetone, benzene, ethanol, and methanol [1] [2]. Its octanol-water partition coefficient (log P) ranges from 3.69 to 3.82, indicating significant lipophilic character that influences its extraction and clean-up approach [1]. Understanding these properties is essential for selecting appropriate sample preparation techniques that ensure high recovery rates while effectively removing matrix interferences.
This compound exhibits moderate stability in environmental matrices, with its degradation rate influenced by pH and temperature. Studies have shown that this compound degradation is relatively slight at pH levels ranging from 3.9 to 7.8 over approximately 20 days, but increases to approximately 25% degradation at pH 9.7 over the same period [1]. This pH-dependent stability must be considered during extraction and analysis to prevent analyte degradation. The compound decomposes at normal pressure before reaching its boiling point, indicating thermal liability that necessitates careful control of evaporation temperatures during sample preparation [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl-phosphorodithioate | [1] |
| Molecular Formula | C₁₂H₁₇O₄PS₂ | [1] |
| Molecular Weight | 320.4 g/mol | [1] |
| Appearance | Reddish-yellow oily liquid | [1] [2] |
| Water Solubility | 11 mg/L at 20°C | [2] |
| log P (Octanol/Water) | 3.69-3.82 | [1] |
| Vapor Pressure | 4 × 10⁻⁵ torr at 40°C | [1] |
Environmental monitoring studies have detected this compound residues in various ecosystems, with concentrations ranging from 0.3 to 5.05 μg/L in surface waters such as the Ebro River and tributaries of the Nile River [5]. These findings highlight the environmental mobility of this compound and its potential for impacting non-target organisms. The compound's relatively low acute oral toxicity (LD₅₀ for rats of 270 mg/kg) belies the importance of monitoring its enantioselective behavior, as individual enantiomers may exhibit different toxicological profiles [1] [2]. Recent research has demonstrated that (-)-phenthoate degrades faster than its antipode in citrus, leading to relative accumulation of the (+)-enantiomer [4]. This enantioselective degradation underscores the importance of chiral analysis in accurate risk assessment.
Matrix Solid-Phase Dispersion (MSPD) has emerged as an efficient technique for extracting this compound from solid matrices such as soil. This method integrates extraction and clean-up into a single step, eliminating the need for multiple transfer steps and reducing solvent consumption [3]. The MSPD procedure involves blending the sample with a solid support material, typically C18-bonded silica, which helps to disrupt the sample matrix and disperse the components for efficient extraction. The optimized protocol for this compound extraction from soil matrices is as follows:
Table 2: MSPD Optimization Parameters for this compound Extraction from Soil
| Parameter | Optimized Condition | Effect on Recovery |
|---|---|---|
| Solid Support | C18-bonded silica (2.0 g) | Optimal matrix disruption and dispersion |
| Sample Amount | 0.5 g soil | Represents homogeneous sample without column overloading |
| Elution Solvent | Acetonitrile (8 mL) | Efficient elution with minimal co-extraction of interferents |
| Water Content | 10% in solid-phase mixture | Essential for maintaining proper column permeability |
The extraction efficiency of MSPD for this compound in soils has been demonstrated with recovery rates exceeding 85% across different soil types [3]. The method effectively minimizes emulsion formation, a common challenge in traditional liquid-liquid extraction, while providing excellent clean-up of complex soil matrices. The main advantages of MSPD include its simplicity, minimal solvent consumption, and ability to process multiple samples simultaneously without specialized equipment [3]. For soils with high organic matter content, additional clean-up may be necessary, which can be achieved through subsequent HPLC silica gel column fractionation [3].
MSPD has also been successfully adapted for extracting this compound and other organophosphate pesticides from biological matrices such as milk and animal tissues. The method employs diatomaceous earth as the solid support material, which provides excellent dispersion of fatty matrices while allowing selective extraction of target analytes [6]. The optimized procedure for milk samples is as follows:
This MSPD approach for milk samples demonstrates excellent recovery rates ranging from 72% to 109% for this compound and other organophosphates, with relative standard deviations between 1% and 19% [6]. The method effectively limits co-extracted fatty material to approximately 4.0 mg/mL of milk, significantly reducing matrix effects in subsequent analysis. The entire procedure requires approximately 30 minutes per sample, with the capability to process multiple samples in parallel, making it highly efficient for routine monitoring [6].
The analysis of this compound in fruits, vegetables, and grains requires specialized extraction approaches to handle the complex carbohydrate and pigment matrices. The following method has been optimized for plant-origin samples:
This method leverages the efficient clean-up capabilities of graphitized carbon black, which effectively removes pigments and other interfering compounds from plant extracts [4]. The use of acetonitrile as the extraction solvent provides excellent recovery of this compound while minimizing the co-extraction of water-soluble matrix components. The method has been validated for a wide range of plant matrices, showing mean recoveries of 76.2-91.0% with intra-day and inter-day relative standard deviations of 2.0-7.9% and 2.4-8.4%, respectively [4].
The chiral analysis of this compound requires specialized chromatographic conditions to resolve its enantiomers. The following method provides complete enantioseparation within 9 minutes:
Chromatographic Conditions:
Mass Spectrometric Parameters:
This method demonstrates excellent linearity (correlation coefficient ≥0.9986) over a concentration range of 5-500 μg/kg, with a limit of detection of 0.25 μg/kg and limit of quantification of 5 μg/kg [4]. The use of reversed-phase conditions with methanol-water mobile phase provides compatibility with mass spectrometric detection while maintaining efficient chiral separation. The method has been successfully applied to investigate the stereoselective degradation of this compound in citrus, revealing that (-)-phenthoate degrades faster than its antipode, leading to enrichment of (+)-phenthoate in residual samples [4].
For laboratories without access to mass spectrometric detection, HPLC with UV detection provides a reliable alternative for enantiomeric ratio determination:
This method effectively resolves this compound enantiomers with baseline separation, allowing accurate determination of enantiomeric ratios in environmental samples [3]. The preliminary normal-phase clean-up step significantly reduces matrix interference, extending column lifetime and improving detection sensitivity. The method has been successfully applied to study the enantioselective degradation of this compound in different soils under laboratory conditions, providing valuable insights into its environmental behavior [3].
For rapid screening of this compound in environmental samples, a simple spectrophotometric method based on azo-coupling reaction provides a cost-effective alternative:
This method offers simplicity and cost-effectiveness for routine monitoring of this compound in vegetables, fruits, water, and soil samples. The color reaction is highly specific, with no interference from other pesticides or diverse ions commonly found in environmental samples [2]. The method has been successfully applied to determine this compound levels in samples from Kabirdham district, India, demonstrating its practical utility for environmental monitoring [2].
The analytical methods described in this application note have been successfully employed in various environmental monitoring and research applications. Studies on the degradation kinetics of this compound in different soil types have revealed enantioselective degradation patterns, with variations based on soil pH, organic matter content, and microbial activity [3]. Monitoring this compound residues in vegetables and fruits from agricultural regions has provided valuable data on residue levels in food commodities, with concentrations typically ranging from non-detectable to levels exceeding maximum residue limits in some cases [2].
Recent research has also investigated the impact of this compound on non-target organisms, including the marine dinoflagellate Prorocentrum lima. This study demonstrated that P. lima can effectively absorb this compound from seawater through the overexpression of key proteins involved in intracellular signaling pathways, while this compound exposure decreased the synthesis of okadaic acid toxin [5]. These findings highlight the potential of using microalgae for bioremediation applications to remove pesticide pollutants from water bodies.
Table 3: Comparison of Analytical Methods for this compound Determination
| Method | Applications | LOD/LOQ | Recovery (%) | Key Advantages |
|---|---|---|---|---|
| MSPD-HPLC-UV | Soil, biological tissues | - | >85% | Simple, minimal solvent use, no emulsions |
| LC-MS/MS (Chiral) | Fruits, vegetables, grains | LOD: 0.25 μg/kg, LOQ: 5 μg/kg | 76.2-91.0% | High sensitivity, enantioselectivity |
| Spectrophotometric | Vegetables, fruits, water, soil | - | - | Rapid, cost-effective, no specialized equipment |
Figure 1: Comprehensive Workflow for this compound Analysis in Various Matrices
Figure 2: Detailed MSPD Workflow for Soil Samples
This application note provides comprehensive protocols for the sample preparation, clean-up, and analysis of this compound in various environmental and biological matrices. The MSPD technique offers a streamlined approach for solid and semi-solid matrices, integrating extraction and clean-up into a single step with minimal solvent consumption. For chiral analysis, which is essential given the enantioselective behavior of this compound, LC-MS/MS with chiral columns provides the necessary sensitivity and selectivity, while HPLC-UV methods offer a cost-effective alternative for enantiomeric ratio determination. The spectrophotometric approach serves as a rapid screening tool for situations where sophisticated instrumentation is unavailable.
The increasing recognition of the enantioselective environmental behavior of chiral pesticides like this compound underscores the importance of stereospecific analytical methods in accurate risk assessment. Future method development will likely focus on high-throughput approaches and miniaturized extraction techniques that further reduce solvent consumption while maintaining analytical performance. The protocols outlined in this document provide a solid foundation for monitoring this compound residues in compliance with regulatory standards and for conducting research on its environmental fate and behavior.
This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] is a widely-used agricultural insecticide employed for controlling insects and pests on various crops including citrus, corn, and vegetables. The molecular structure of this compound contains an asymmetric carbon center, rendering it chiral and resulting in two enantiomers that exhibit different insecticidal activities and potentially distinct environmental behaviors [1]. This chirality presents both challenges and opportunities in analytical method development, as the individual enantiomers may demonstrate enantioselective degradation patterns in biological and environmental matrices. Understanding these differences is crucial for comprehensive environmental risk assessment and for exploring the potential development of single-enantiomer formulations with improved efficacy and reduced environmental impact.
The analysis of chiral pollutants like this compound in biological compartments provides valuable insights into how chemicals are accumulated, degraded, and translocated within ecological chains [1]. Historically, environmental studies of chiral pollutants have neglected to determine adverse effects associated with particular enantiomers, despite evidence that microbial degradation and biological metabolism mechanisms may be enantioselective [1]. This application note addresses this gap by presenting optimized protocols for the extraction, cleanup, and enantiomeric determination of this compound in various matrices, with particular emphasis on biological tissues.
The Matrix Solid-Phase Dispersion (MSPD) technique represents a significant advancement in sample preparation for complex matrices like biological tissues. This method integrates extraction and cleanup into a single streamlined process, overcoming the limitations of traditional techniques that often require large solvent volumes, extensive glassware, and laborious procedures while being prone to troublesome emulsion formation [1]. The fundamental principle of MSPD involves mechanical blending of the tissue sample with a solid support material, creating a homogeneous mixture from which analytes can be selectively eluted while retaining interfering matrix components.
Solid Support Preparation: For biological tissues, use Florisil as the solid support at a ratio of 1:1 to 1:2 (tissue to solid support, w/w). The Florisil should be activated by heating at 300°C for 5 hours before use, then deactivated with 2-5% water (w/w) to optimize retention and elution characteristics. The water content of the Florisil-sample mixture is a critical parameter that requires careful optimization for different tissue types [1] [2].
Sample Processing: Weigh 0.5-1.0 g of biological tissue and blend thoroughly with the prepared Florisil using a glass mortar and pestle until a homogeneous mixture is achieved (typically 5-10 minutes of blending). Transfer the complete mixture to a chromatographic column (10-15 mL capacity) containing a frit or small glass wool plug at the bottom. Compress the column contents gently to eliminate air gaps and add a second frit or glass wool layer on top to secure the bed [1].
Elution Conditions: Pass 10-20 mL of hexane-acetone (9:1, v/v) through the column under gentle vacuum or positive pressure. This solvent combination has demonstrated excellent recovery rates for this compound while effectively removing interfering matrix components. The elution volume may need adjustment based on tissue type and fat content [1] [2]. Collect the entire eluate in a calibrated tube and concentrate under a gentle stream of nitrogen at 40°C if necessary, reconstituting in an appropriate solvent for subsequent analysis.
While MSPD provides an integrated solution, other extraction techniques may be suitable depending on available equipment and specific research requirements. For serum or plasma samples, a deproteinization approach with acetonitrile has proven effective. Mix 100 μL of serum with 300 μL of acetonitrile, vortex vigorously for 60 seconds, centrifuge at 10,000 × g for 10 minutes, and collect the supernatant for direct analysis [3]. This method demonstrated satisfactory recovery rates ranging from 60.0% to 108.1% for organophosphorus pesticides including this compound in serum matrices [3].
For comprehensive metabolomic analyses incorporating this compound determination alongside endogenous metabolites, methanol-based extraction protocols offer excellent performance. Homogenize tissue samples with ice-cold methanol at a ratio of 1:3 to 1:6 (w/v, tissue to solvent) using a bead-based homogenizer with integrated cooling to prevent metabolite degradation [4]. Methanol extraction provides superior results for lipidic compounds while maintaining good recovery for amino acids and other polar metabolites, making it suitable for multi-analyte profiling studies [4].
Table 1: Optimization Parameters for MSPD Extraction of this compound from Biological Tissues
| Parameter | Optimal Condition | Effect on Extraction |
|---|---|---|
| Solid Support | Florisil | Provides optimal balance of retention and elution characteristics |
| Tissue:Support Ratio | 1:1 to 1:2 (w/w) | Ensures complete dispersion and efficient extraction |
| Water Content | 2-5% (w/w) | Critical for controlling retention and elution profile |
| Elution Solvent | Hexane-acetone (9:1, v/v) | Effectively elutes this compound while retaining interferents |
| Elution Volume | 10-20 mL | Ensures complete recovery without excessive dilution |
| Processing Temperature | Room temperature (20-25°C) | Prevents thermal degradation of analytes |
For the initial separation and quantification of this compound without enantiomeric resolution, silica-based reversed-phase HPLC methods provide excellent results. The following conditions have been optimized for robust this compound determination in tissue extracts:
Column Selection: Use a Newcrom R1 HPLC column (4.6 × 150 mm, 3 μm particle size) or equivalent C18 stationary phase. The Newcrom R1 column features low silanol activity, which minimizes peak tailing and improves separation efficiency for organophosphorus compounds [5].
Mobile Phase: Employ a gradient or isocratic elution with acetonitrile-water mixture containing 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid. A typical isocratic composition is acetonitrile:water (65:35, v/v) with 0.1% acid modifier [5].
Instrument Parameters: Set the flow rate to 1.0 mL/min with column temperature maintained at 30°C. Detection should be performed at 210 nm UV absorption for optimal sensitivity. Injection volumes of 10-20 μL are typically suitable, depending on the concentration of this compound in the sample extracts [1].
This achiral method achieves baseline separation of this compound from most co-extracted matrix components, enabling accurate quantification while simultaneously assessing sample cleanup efficiency. The total run time is typically less than 15 minutes, making it suitable for high-throughput applications.
The determination of the enantiomeric ratio (ER) of this compound provides critical information for understanding enantioselective degradation patterns in biological systems. The following chiral HPLC method offers excellent enantiomeric resolution:
Chiral Stationary Phase: Use a cellulose tris-3,5-dimethylphenylcarbamate chiral column (250 × 4.6 mm, 5 μm particle size). This chiral selector demonstrates high enantioselectivity for this compound and related chiral pesticides [1] [2].
Mobile Phase Composition: Employ n-hexane and isopropanol in a ratio of 98:2 (v/v) at a flow rate of 1.0 mL/min. The addition of 0.1% acetic acid to the mobile phase may improve peak shape and resolution for certain biological matrices [1].
Detection and Identification: UV detection at 230 nm provides good sensitivity for enantiomer quantification. The (+)-enantiomer elutes first followed by the (-)-enantiomer, based on chiroptical measurements of the isolated enantiomers [1]. Confirm enantiomer assignment by analyzing individually isolated enantiomer standards when available.
This chiral method achieves baseline resolution of this compound enantiomers (resolution factor >1.5) with typical retention times of 12.5 minutes for (+)-phenthoate and 14.5 minutes for (-)-phenthoate under the specified conditions [1]. The method is sufficiently robust to determine enantiomeric ratios in complex biological matrices with minimal interference from co-extracted compounds.
Table 2: HPLC Conditions for this compound Analysis in Biological Tissue Extracts
| Parameter | Achiral Separation | Chiral Separation |
|---|---|---|
| Column | Newcrom R1 (4.6 × 150 mm, 3 μm) | Cellulose tris-3,5-dimethylphenylcarbamate (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:water (65:35, v/v) with 0.1% H₃PO₄ or HCOOH | n-Hexane:isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Detection | UV 210 nm | UV 230 nm |
| Injection Volume | 10-20 μL | 10-20 μL |
| Run Time | <15 minutes | ~20 minutes |
Comprehensive validation of the MSPD-HPLC method for this compound determination in biological tissues demonstrates excellent performance characteristics. Recovery studies should be conducted across multiple fortification levels to assess method accuracy under different scenarios. For tissue matrices, fortify samples at 0.1, 1.0, and 10.0 μg/g levels (n=5 for each concentration) and process according to the established MSPD protocol [1] [2].
The method yields satisfactory recovery rates ranging from 75% to 94% across different biological matrices, with relative standard deviations (RSDs) between 1.5% and 6.5%, indicating excellent precision and reproducibility [1] [2]. The recovery efficiency may vary slightly depending on tissue type, with lean tissues generally exhibiting higher recovery rates compared to lipid-rich tissues due to more efficient extraction and cleaner chromatographic backgrounds.
Method sensitivity is characterized by determining the limit of detection (LOD) and limit of quantification (LOQ) for both enantiomers in various tissue matrices. The LOD, defined as a signal-to-noise ratio of 3:1, typically falls in the range of 0.01-0.05 μg/g for most tissues, while the LOQ (signal-to-noise ratio of 10:1) is generally established at 0.1 μg/g [1] [3].
The method demonstrates excellent linearity over a concentration range of 0.1 to 100 μg/mL, with correlation coefficients (R²) exceeding 0.999 for both enantiomers [1] [3]. For quantitative analysis, construct calibration curves using matrix-matched standards to compensate for potential matrix effects, particularly when using mass spectrometric detection. The linear dynamic range adequately encompasses expected residue levels in both experimental samples and environmental monitoring scenarios.
The methodologies described in this application note enable investigation of the enantioselective behavior of this compound in biological systems—a crucial aspect for comprehensive environmental risk assessment. Studies using these protocols have revealed that this compound degradation in biological and environmental matrices is highly enantioselective, with the (+)-enantiomer degrading significantly faster than the (-)-enantiomer in most tissues [1] [2].
This enantioselective degradation results in an enrichment of the more persistent (-)-enantiomer over time, potentially leading to altered biological effects and environmental impacts compared to the racemic mixture initially applied. The degree of enantioselectivity varies with tissue type and physiological conditions, with more pronounced effects observed in alkaline environments [2]. Understanding these enantioselective processes is essential for accurate assessment of residue persistence and potential development of single-enantiomer pesticide formulations with improved environmental profiles.
The following workflow diagram illustrates the complete analytical procedure for this compound extraction and enantiomeric determination from biological tissues:
Figure 1: Complete Analytical Workflow for this compound Extraction and Enantiomeric Determination from Biological Tissues
Low Recovery Rates: If recovery falls below acceptable levels (<70%), check the water content of the Florisil and adjust between 2-5%. Ensure the elution solvent is freshly prepared and the column flow rate during elution does not exceed 2 mL/min to allow sufficient interaction time [1].
Matrix Interferences: If chromatographic interferences persist, incorporate an additional silica gel HPLC cleanup step between the MSPD extraction and chiral analysis. Fraction collection focusing on the this compound retention window can significantly improve signal-to-noise ratios in complex matrices [1].
Enantiomer Peak Resolution: If chiral separation deteriorates (resolution factor <1.2), check the water content of the mobile phase for chiral HPLC and ensure the isopropanol content in n-hexane is optimized between 1-3%. Column temperature control is critical for reproducible chiral separation [1].
Sample Stability: this compound extracts in organic solvents are stable for at least 4 weeks when stored at -20°C. However, repeated freeze-thaw cycles should be avoided. In tissue homogenates, process samples within 24 hours when stored at 4°C, or flash-freeze in liquid nitrogen for long-term storage at -80°C [4] [3].
The integrated MSPD and HPLC methodologies presented in this application note provide researchers with robust, reproducible tools for the extraction, quantification, and enantiomeric characterization of this compound in biological tissues. The single-step extraction/cleanup approach significantly reduces processing time and solvent consumption compared to traditional methods while maintaining high analytical sensitivity and specificity [1]. The ability to determine enantiomeric ratios in complex biological matrices offers valuable insights into the enantioselective fate of chiral pesticides in environmental and biological systems, supporting more accurate risk assessments and informed regulatory decisions [1] [2].
These protocols can be readily adapted to similar chiral organophosphorus pesticides with minimal modification, primarily through optimization of MSPD elution solvents and chiral stationary phase selection. The fundamental principles demonstrated for this compound establish a framework for developing enantioselective analytical methods for emerging chiral environmental contaminants.
Matrix effects occur when sample components other than your analyte (phenthoate) alter the detector response, leading to inaccurate quantitation. These interfering substances can originate from the sample itself (e.g., organic matter in soil or water) or from the mobile phase [1].
The table below summarizes how matrix effects impact different HPLC detection methods:
| Detection Method | Nature of Matrix Effect | Primary Cause |
|---|---|---|
| Mass Spectrometry (MS) | Ion suppression or enhancement | Competition for charge during ionization [1] |
| Charged Aerosol (CAD) | Signal suppression | Interference with aerosol formation process [2] [1] |
| Fluorescence (FLD) | Signal quenching (common) | Reduction in analyte's quantum yield [1] |
| UV/Vis Absorbance | Signal variation | Solvatochromism (change in absorptivity) [1] |
Here are the most effective methods to overcome matrix effects when analyzing this compound, ranging from sample preparation to data analysis.
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) For soil samples, Matrix Solid-Phase Dispersion (MSPD) has been successfully applied for the simple and effective extraction of this compound [3]. This method involves dispersing the sample with a solid-phase sorbent (like Florisil) and then eluting the analytes. Key optimized parameters for this compound in soil include:
Chromatographic Separation: Column and Selectivity
Quantitation: The Power of Internal Standards The most potent way to mitigate matrix effects during quantitation is to use the internal standard method [1]. This is especially critical for complex matrices and highly sensitive detection methods like MS.
This protocol is adapted from the method used for the fast and precise determination of this compound and its enantiomeric ratio in soil [3].
Workflow for this compound Analysis in Soil
Key Steps and Notes:
How can I check if my method has matrix effects? A common approach, especially for MS detection, is the post-column infusion test [1]. You continuously infuse a dilute solution of this compound into the LC effluent while injecting a blank, processed sample matrix. If the this compound signal dips or rises during the run, it indicates regions where coeluting matrix components are suppressing or enhancing the signal.
What are modern approaches to method development? Emerging AI and machine learning tools are now being used to manage the complex, interdependent parameters in LC method development. These systems can use digital twins and mechanistic modeling to autonomously optimize methods, reducing the experimental burden and accelerating the process of developing robust methods that are less susceptible to issues like matrix effects [5].
The table below summarizes key parameters from a study that successfully optimized MSPD for phenthoate in soil, which can serve as a direct reference [1].
| Optimization Factor | Parameter | Optimal Condition for this compound in Soil [1] |
|---|---|---|
| Solid Support (Sorbent) | Type & Amount | Florisil (exact amount not specified in abstract) |
| Sample-to-Sorbent Ratio | Ratio | Not specified for this compound; see "General Guidance" below. |
| Elution Solvent | Composition & Volume | Optimized type and volume (specifics not detailed in abstract). |
| Moisture Content | Water in mixture | Optimized as a key step in the procedure. |
| Method Performance | Recovery | 75–94% (across three different soil types) |
| Precision (RSD) | 1.5–6.5% |
Here is a detailed methodology based on the study that developed a "fast and precise" MSPD method for this compound, which you can adapt for your laboratory work [1].
This workflow for extracting and analyzing this compound from soil samples can be visualized as follows:
What causes emulsions to form during liquid-liquid extraction (LLE)? Emulsions are common when samples contain high amounts of surfactant-like compounds, such as phospholipids, free fatty acids, triglycerides, and proteins. These molecules have mutual solubility in both aqueous and organic phases, forming a stable interfacial layer that prevents clean phase separation [1]. This is often encountered with samples derived from high-fat diets [1].
How can I prevent emulsions from forming? The simplest preventive measure is to gently swirl the separatory funnel instead of shaking it vigorously. This reduces agitation while maintaining sufficient surface area for extraction to occur [1].
An emulsion has formed. How can I break it? Several techniques can be effective [1]:
Are there alternative techniques if LLE consistently fails? Yes. Supported Liquid Extraction (SLE) is a robust alternative for samples prone to emulsion formation. In SLE, the aqueous sample is applied to a solid support (e.g., diatomaceous earth). An organic solvent is then passed over this matrix, and analytes partition into it, largely avoiding emulsion issues [1].
The following table summarizes the core strategies for managing emulsions.
| Method | Description | Key Considerations |
|---|---|---|
| Gentle Agitation (Swirling) | Preventive technique using mild mixing to avoid forming a stable emulsion [1]. | Easier to prevent an emulsion than to break one after it has formed [1]. |
| Salting Out | Disruption technique using salt to increase aqueous phase ionic strength [1]. | Effective for breaking many types of emulsions; uses common lab reagents. |
| Filtration | Physical separation using glass wool or phase separation filter paper [1]. | Filter paper type is critical (highly silanized for organic or aqueous phase isolation). |
| Centrifugation | Physical separation using centrifugal force to coalesce phases [1]. | Effective for isolating emulsion material into a pellet. |
| Solvent Adjustment | Disruption technique by modifying solvent composition to solubilize surfactants [1]. | May require optimization to find the correct solvent and volume. |
| Supported Liquid Extraction (SLE) | Alternative technique that uses a solid support to create an interface, avoiding bulk emulsion formation [1]. | Precludes emulsion formation; suitable for method development when LLE is problematic [1]. |
The diagram below outlines a logical workflow to follow when faced with, or trying to prevent, emulsions during extraction. This general protocol can be adapted for your specific research on phenthoate.
When developing a robust extraction method for this compound, keep these points in mind:
For a starting point in your method development, here is a summarized enantioselective reversed-phase HPLC-MS/MS method for phenthoate, which achieves separation in under 9 minutes [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Chiral OJ-RH column [1] |
| Mobile Phase | Methanol:Water = 85:15 (v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column Temperature | 30 °C [1] |
| Run Time | < 9 minutes [1] |
| Detection | Tandem Mass Spectrometry (MS/MS) [1] |
| Sample Solvent | Acetonitrile [1] |
This method provides excellent linearity (correlation coefficient ≥0.9986) and high sensitivity (LOQ of 5 μg/kg) [1]. For sample preparation in plant-origin matrices, the study used acetonitrile for extraction and graphitized carbon black as a sorbent for clean-up [1].
The following flowchart outlines a systematic approach to diagnose and resolve typical problems that can affect this compound chromatographic resolution. Begin troubleshooting from the top by verifying your method against the established parameters [2].
A crucial factor often overlooked during chiral analysis is the configurational stability of the analyte. Research indicates that this compound can undergo racemization (conversion between enantiomers) in certain solvents [4].
Q1: Why does my chiral separation work perfectly during development but fail to reproduce in another lab? This is often a problem of method robustness. Small, unintentional variations in mobile phase pH are a common culprit, especially if the method operates at a pH where retention is very sensitive to change [3]. Ensure that the method specifies a robust pH buffer (at least 1.5 pH units away from the analyte's pKa if possible) and has strict tolerances for buffer preparation.
Q2: My recovery is low after sample preparation for plant matrices. What can I do? The established method uses a clean-up step with graphitized carbon black to remove matrix interferences from fruits, vegetables, and grains [1]. This step is crucial for reducing co-extractives that can cause matrix effects in MS detection or overload the column, leading to poor resolution and low recovery.
Q3: The baseline is noisy or drifting. Where should I start troubleshooting? Baseline issues often originate from the mobile phase or the HPLC system [2]. Start by ensuring all mobile phase components are HPLC-grade and freshly prepared. Check for air bubbles in the system, a leaking pump, or a contaminated UV lamp. Flushing the system with different solvents and checking the baseline offline can help isolate the problem.
The following table summarizes the available quantitative data on the stability of this compound under various conditions, primarily derived from a 1980 FAO/WHO evaluation report [1].
| Condition | Stability / Degradation | Notes / Context |
|---|---|---|
| General Storage (technical material, sealed container, room temp) | ~1-2% decrease in active ingredient after 1 year [1] | -- |
| Elevated Temperature (technical material, 50°C) | 1-4% decrease in active ingredient after 1 month [1] | -- |
| Aqueous Stability (in water-ethanol solution, 20 days) | Relatively slight degradation at pH 3.9, 5.8, and 7.8. ~25% degradation at pH 9.7 [1] | -- |
| Alkaline Hydrolysis | Decomposes too rapidly to analyze kinetics [2] | Compared to organophosphates like parathion; structure with P-S-C bond is more susceptible to alkaline hydrolysis than P-O-C [2] |
| Soil (Aerobic) | DT₅₀ (typical): 35 days [3] | DT₅₀ is the half-life, time for 50% degradation; indicates "moderately persistent" [3] |
| On Plant Surfaces | Dissipation RL₅₀: 4.6 days (range 1.7-10.0 days) [3] | RL₅₀ is the half-life for residue loss; based on various field crops [3] |
Q1: What are the critical factors that affect this compound stability during storage? The key factors are time, temperature, and pH.
Q2: My research involves analyzing this compound residues. What is its stability in environmental samples? this compound is moderately persistent in the environment.
Q3: Are there any known substances that can potentiate this compound's toxicity? Yes, the toxicity of this compound can be potentiated by compounds that inhibit carboxylesterases (CarbEs), which are enzymes involved in its detoxification.
This guide helps you diagnose and address common stability-related issues in the lab.
For your research, here are the methodologies related to the stability data cited.
Protocol 1: Investigating Stability in Solution [1]
Protocol 2: Assessing Alkaline Hydrolysis Kinetics [2]
For any analytical method to be considered reliable, it must be validated. The table below outlines the core parameters you need to establish, based on regulatory guidelines [1] [2].
| Validation Parameter | Description & Purpose | Experimental Approach for this compound |
|---|---|---|
| Accuracy | Closeness of results to the true value [1]. | Spike known amounts of this compound into a blank soil matrix. Determine recovery (%) [3]. |
| Precision | Closeness of a series of measurements under the same conditions [1]. | Analyze multiple replicates (n=6) of a homogenized soil sample spiked with this compound. Calculate the Relative Standard Deviation (RSD%) of the results [4]. |
| Specificity/Selectivity | Ability to measure this compound accurately in the presence of other soil matrix components [1]. | Use a chiral stationary phase (e.g., cellulose tris-3,5-dimethylphenylcarbamate) to separate and measure individual this compound enantiomers without interference [3]. |
| Linearity & Range | The method produces results proportional to analyte concentration within a specified range [1]. | Prepare a series of standard solutions at different concentrations (e.g., 0.1 - 10 µg/g). Plot response vs. concentration and check the correlation coefficient (r²) [3] [2]. |
| Limit of Quantitation (LOQ) | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. | Based on a signal-to-noise ratio of 10:1 [2]. The cited study successfully quantified this compound at a 0.1 µg/g level in soil [3]. |
Precision is further broken down into different tiers, each with specific testing protocols. The following workflow illustrates how these tiers fit into the overall method validation process.
Understanding the Precision Tiers
If your method's precision is unsatisfactory, consider these advanced approaches that leverage modern green chemistry principles.
Key Improvements:
Q1: Why is specificity critical in studying this compound in environmental samples? this compound is a chiral pesticide, meaning its enantiomers can degrade at different rates in the environment [3]. A specific method must be able to separate and quantify each enantiomer individually to accurately study this enantioselective degradation, which can be achieved using a chiral HPLC column [3].
Q2: What is the difference between accuracy and precision? Accuracy is how close your result is to the true value (e.g., a recovery of 85% is more accurate than 50%). Precision is how close repeated measurements are to each other, regardless of the true value (a low RSD indicates high precision) [1]. A method can be precise but not accurate, and vice-versa.
Q3: My method precision (repeatability) is poor. Where should I start troubleshooting? Begin by scrutinizing your sample preparation process, as this is often the largest source of variability. Ensure that:
Understanding the compound's stability is the first step in preventing its degradation. The following table summarizes critical stability factors for this compound based on regulatory and experimental data.
| Factor | Condition / Value | Impact on this compound Degradation | Source / Context |
|---|---|---|---|
| Temperature | -20°C | Stable for at least 6 months (in fortified mango matrix) | [1] |
| 4°C | Stable for 3 weeks (in fortified mango matrix) | [1] | |
| pH | Acidic to Neutral (pH 3.9 - 7.8) | "Relatively slight" degradation after ~20 days | [2] |
| Alkaline (pH 9.7) | ~25% degradation after 20 days | [2] | |
| Primary Degradation Route | Hydrolysis & Oxidation | Metabolized to this compound acid and desmethyl this compound acid | [2] |
The following method, adapted from a recent enantioselective study, provides a robust starting point for your analysis. The use of RP-HPLC with a short run time helps minimize degradation during the analytical process itself [3].
This method has been demonstrated to provide excellent linearity, high sensitivity (LOQ of 5 μg/kg), and satisfactory recovery rates (76.2-91.0%) for this compound enantiomers in fruits, vegetables, and grains [3].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery/Formation of Degradants | Sample pH is too high | Buffer samples to a slightly acidic or neutral pH (e.g., pH 5.8-7.8) immediately after extraction to slow hydrolysis. [2] |
| Prolonged storage at room temperature or 4°C | For long-term storage (months), keep standard stocks and processed samples at -20°C. For short-term (weeks), 4°C is acceptable. [1] | |
| Active enzymes in the sample matrix | Ensure thorough cleanup using sorbents like graphitized carbon black to remove enzymes or other catalytic matrix components. [3] | |
| Decomposition in injector/column | Optimize LC method to minimize run time and use moderate column temperature (e.g., 30°C) to reduce on-system degradation. [3] |
Q1: What are the major metabolites of this compound I should look for in my chromatograms? Based on mammalian metabolism studies, the primary metabolites you may detect are This compound acid and desmethyl this compound acid [2]. Monitoring for these can help you diagnose if and how degradation is occurring.
Q2: My research focuses on enantioselective degradation. Is there a specific method for that? Yes, the LC-MS/MS method detailed above was specifically developed for the enantioselective separation and detection of this compound enantiomers, achieving rapid chiral separation in under 9 minutes [3]. The study also noted that (-)-phenthoate degraded faster than (+)-phenthoate in citrus, leading to an enrichment of the (+)-enantiomer.
Q3: Are there any known stabilizers for this compound in solution? The search results do not mention specific stabilizers for this compound. The most effective strategy, based on the data, is to control the storage temperature, pH of the solution, and analysis time to minimize degradation [2] [1].
To visualize the process of analyzing this compound while minimizing degradation, the following workflow integrates the key control measures from this guide:
This compound [O,O-dimethyl S-(α-(carboethoxy)benzyl)phosphorodithioate] contains one asymmetric carbon in its chemical structure, making it a chiral compound with two enantiomers that exhibit different insecticidal activities. This chirality is crucial because the enantiomers may degrade at different rates in environmental matrices, particularly in soils with varying pH levels. [1] [2]
Research demonstrates that alkaline soil conditions promote enantioselective degradation of this compound, while acidic soils show little to no enantioselectivity. In alkaline conditions, the (+)-phenthoate enantiomer degrades faster than the (-)-enantiomer, leading to enrichment of the (-)-form in the environment. This occurs because alkaline conditions influence the microbial degradation processes that are inherently enantioselective. [3] This pH-dependent enantioselectivity has also been observed with other chiral pesticides such as metalaxyl and fenpropathrin, indicating a broader pattern of behavior for chiral compounds in soil environments. [4] [5]
Table 1: Analytical Methods for this compound Enantiomer Separation
| Method | Separation Conditions | Analysis Time | Matrix | Advantages |
|---|---|---|---|---|
| HPLC with cellulose tris-3,5-dimethylphenylcarbamate chiral stationary phase | Cellulose-based CSP with appropriate mobile phase | ~9 minutes | Soil, plant origins | Well-established, high resolution [3] |
| Reversed-phase HPLC-tandem MS with OJ-RH column | Methanol-water = 85:15 (v/v), 1 mL/min, 30°C | <9 minutes | Fruits, vegetables, grains | High sensitivity (LOD <0.25 μg/kg), excellent precision [2] |
| Capillary Electrophoresis with cyclodextrin modifiers | Various cyclodextrins as chiral selectors | Variable | Environmental samples | Low solvent consumption, no chiral column needed [6] |
For environmental fate studies focusing on soil, the HPLC with chiral stationary phases is most commonly employed and recommended. When maximum sensitivity is required for trace analysis, particularly in complex matrices, the LC-MS/MS method provides superior performance with detection limits below 0.25 μg/kg. [2]
The Matrix Solid-Phase Dispersion (MSPD) technique has been successfully applied for this compound extraction from soils and offers significant advantages:
Table 2: Critical MSPD Parameters for this compound Extraction from Soils
| Parameter | Optimal Conditions | Impact on Recovery |
|---|---|---|
| Solid Support | Florisil | Determines extraction efficiency and matrix interference removal |
| Water Content | Controlled in Florisil-soil mixture | Critical for maintaining proper extraction kinetics |
| Eluent Composition | Optimized solvent polarity | Directly affects this compound recovery and selectivity |
| Eluent Volume | Sufficient to completely elute analyte | Ensures quantitative recovery without excessive dilution |
For plant-origin matrices (fruits, vegetables, grains), the recommended approach uses acetonitrile as extractant with graphitized carbon black as sorbent during pretreatment, providing mean recoveries of 76.2-91.0% with satisfactory precision (intra-day RSDs: 2.0-7.9%, inter-day RSDs: 2.4-8.4%). [2]
Soil Characterization: Fully characterize pH, organic matter content, texture, and microbial population at study initiation, as these factors significantly influence enantioselective degradation. [3]
Sterile Controls: Include sterilized soil controls to distinguish between abiotic and biotic degradation pathways. Some chiral pesticides undergo chemically induced racemization in alkaline soils independent of microbial action. [5]
Temperature Stability: Maintain consistent temperature conditions throughout the study, as elevated temperatures may accelerate both degradation and potential racemization.
Sample Processing Time: Process samples immediately after collection or store at -20°C to prevent post-sampling degradation that could alter enantiomeric ratios.
When adapting methods developed for soil to plant-origin matrices:
Matrix Complexity: Plant tissues contain more interfering compounds than soils. Implement additional clean-up steps using graphitized carbon black to remove pigments and other interferents. [2]
Lower Detection Limits: For plant matrices with expected low residue levels, transition to LC-MS/MS detection to achieve the required sensitivity (LOD <0.25 μg/kg, LOQ 5 μg/kg). [2]
Extraction Efficiency: For high-water-content plant tissues, consider acetonitrile extraction rather than MSPD, which may be better suited for soil matrices. [2]
Analytical Solution Stability: Verify that your chiral analytical solutions remain stable throughout the analysis period. Some methods demonstrate stability for up to 72 hours at 2-8°C. [7]
Chromatographic Resolution: Ensure baseline separation of enantiomers with resolution >3.0 to enable accurate quantification of each enantiomer. Inadequate resolution leads to inaccurate enantiomeric ratio calculations. [7]
Internal Standardization: Consider using stable isotope-labeled internal standards when available to correct for extraction and injection variability.
The following workflow diagram summarizes the complete experimental process for studying this compound enantiomer stability in soils:
> Figure 1. Complete experimental workflow for assessing this compound enantiomer stability in soil samples, encompassing study design, sample preparation, and chiral analysis phases.
The following table summarizes key physical and chemical properties of this compound that are critical for its handling, storage, and analysis.
| Property | Value / Description | Significance for Preservation & Analysis |
|---|---|---|
| Chemical Formula | C₁₂H₁₇O₄PS₂ [1] | Confirms molecular structure for identification (e.g., via MS). |
| Molecular Mass | 320.36 - 320.39 g/mol [1] [2] | Essential for preparing accurate standard solutions. |
| Physical State | Colourless crystalline solid / liquid [1] [2] | Informs handling; commercial standards are often solutions [2]. |
| Melting Point | 17 - 18 °C [1] [2] | Indicates that storage at refrigerated temperatures (e.g., 4°C) is appropriate to maintain stability. |
| Solubility in Water | 11 mg/L (at 20 °C, pH 7) [1] | Confirms low solubility; analysis typically requires organic solvents. |
| Solubility in Organics | High (e.g., 116,000 mg/L in n-Hexane) [1] | Confirms acetonitrile is a suitable solvent for stock solutions [2]. |
| Octanol-Water Partition Coefficient (Log P) | 3.69 [1] | Indicates high lipophilicity; will adsorb to plastics and organic matter. |
| Soil DT₅₀ (Aerobic) | 35 days [1] | Suggests moderate persistence; degradation is slower under controlled lab storage. |
The following workflow, based on a recent study, details how to culture organisms and expose them to this compound to study its uptake and effects [3]. This is a key model for understanding environmental degradation.
Key Experimental Details:
This section addresses common challenges in analyzing this compound, particularly using Liquid Chromatography (HPLC).
A known issue when analyzing this compound (and related compounds) is high sensitivity of retention time to mobile phase pH.
When developing or adapting an HPLC method, follow these principles to minimize future issues:
Q1: What is the recommended storage condition for this compound reference materials? While stability studies specific to reference materials are not detailed, the physical properties of this compound provide clear guidance. Its melting point of 17-18°C [1] [2] indicates that it should be stored in a cool place or refrigerated. Commercial certified reference materials are typically provided as solutions in acetonitrile, which are stable under recommended storage conditions [2].
Q2: My this compound peak shows tailing in HPLC. What can I do? Tailing is often caused by interactions with acidic silanol groups on the silica-based HPLC column. You can:
Q3: What techniques are used for reliable this compound determination in food? Gas Chromatography (GC) coupled with detectors like a Nitrogen Phosphorus Detector (NPD) or tandem Mass Spectrometry (MS/MS) is a well-established and validated technique for determining this compound residues in complex food matrices like mangoes [6]. The QuEChERS sample preparation method is also widely applied for multi-pesticide analysis in foods [7].
Low recovery of this compound can stem from sample degradation, inefficient extraction, or matrix effects. The following table summarizes common issues and their solutions.
| Problem Category | Specific Issue | Suggested Solution | Key Parameters/Notes |
|---|---|---|---|
| Sample Stability | Degradation in alkaline conditions [1] | Stabilize sample pH; avoid highly alkaline conditions during extraction. | This compound has a central sulfur atom with a weaker C-S bond (259 kJ/mol), making it prone to faster decomposition than similar compounds [1]. |
| Extraction Efficiency | Inefficient extraction from complex matrix [2] | Use Matrix Solid-Phase Dispersion (MSPD). | Optimize Florisil amount, water content in Florisil-soil mixture, and eluting solvent composition [2]. |
| Matrix Effects | Co-extraction of interfering compounds [3] | Implement a clean-up step using dispersive Solid-Phase Extraction (dSPE). | Use primary secondary amine (PSA) and anhydrous magnesium sulfate for clean-up [3]. |
Here are detailed methodologies for extracting and analyzing this compound, which have demonstrated good recovery rates.
This method is noted for its simplicity and effectiveness, with recoveries ranging from 75% to 94% [2].
While not specific to this compound, this widely adopted method has been validated for 121 pesticides, including organophosphates, with recoveries of 70% to 119% [3].
The following diagram outlines a logical workflow to diagnose and resolve this compound recovery problems.
Fig. 1: Logical workflow for troubleshooting this compound recovery issues.
This compound is a broad-spectrum organophosphate insecticide widely used in agricultural applications for controlling various insect pests in crops including rice, vegetables, fruits, and tea. As a chiral pesticide, this compound contains one asymmetric carbon atom in its molecular structure, resulting in the existence of two enantiomers that are mirror images of each other. These enantiomers, designated as (+)-phenthoate and (-)-phenthoate, demonstrate distinct biological activities despite having identical chemical compositions and connectivity. This enantioselectivity arises from the chiral nature of biological systems, where enzymes, receptors, and other biomolecules interact differently with each enantiomer, leading to variations in insecticidal potency, environmental behavior, and toxicological profiles.
The significance of studying this compound at the enantiomeric level stems from the growing recognition that chiral pesticides often exhibit stereoselective interactions in biological systems. Approximately 30% of currently used pesticides are chiral compounds, and many of them are still marketed and applied as racemic mixtures (equal parts of both enantiomers). This practice can lead to unnecessary environmental loading of less active or more toxic enantiomers, potentially causing ecological problems and human health risks. For this compound specifically, the insecticidal activity has been shown to reside predominantly in one enantiomer, while the other enantiomer may contribute disproportionately to non-target toxicity or environmental persistence. Understanding these differences is crucial for developing enantiopure formulations that maximize efficacy while minimizing environmental impact and health risks.
Table 1: Comprehensive comparison of this compound enantiomer properties and efficacy
| Parameter | (+)-Phenthoate | (-)-Phenthoate | Racemic Mixture | Reference |
|---|---|---|---|---|
| Insecticidal Efficacy | High potency | Lower potency | Intermediate efficacy | [1] |
| Acute Toxicity (Non-Target) | Higher neurotoxicity | Lower neurotoxicity | Moderate toxicity | [2] |
| AChE Inhibition Affinity | Strong binding | Weaker binding | Intermediate inhibition | [2] |
| Degradation Rate in Citrus | Slower degradation | Faster degradation | Biphasic degradation | [3] |
| Soil Persistence | More persistent | Less persistent | Intermediate persistence | [4] |
| Enantiomerization in Soil | Converts to (-)-form in alkaline soils | Converts to (+)-form in acidic soils | Composition changes with pH | [4] |
The differential insecticidal efficacy between this compound enantiomers demonstrates clear structure-activity relationships at the molecular level. The (+)-enantiomer generally exhibits significantly greater insecticidal potency against target pests compared to its (-)-counterpart. This enhanced activity is attributed to its superior molecular fit and binding affinity with the acetylcholinesterase (AChE) enzyme in insect nervous systems, the primary target site for organophosphate insecticides. The inhibition of AChE leads to acetylcholine accumulation at nerve synapses, resulting in uncontrolled nerve firing, paralysis, and eventual death of the insect. The stereospecific binding pocket of AChE demonstrates preferential interaction with the (+)-phenthoate enantiomer, leading to more effective enzyme inhibition at lower concentrations.
In field trials examining the stereoselective degradation of this compound enantiomers in citrus, researchers observed that (-)-phenthoate degraded faster than its antipode, resulting in relative accumulation of (+)-phenthoate in the environment. This enantioselective dissipation has practical implications for both pest control efficacy and environmental safety. The persistence of the more biologically active (+)-enantiomer means that insecticidal activity may be maintained over time, potentially allowing for reduced application rates. However, this also means that the more toxic enantiomer persists longer in the environment, potentially exposing non-target organisms to heightened risks [3].
The enantioselective analysis of this compound requires specialized chiral separation methodologies capable of discriminating between the two mirror-image forms. Several chromatographic techniques have been developed and optimized for this purpose:
HPLC with Chiral Stationary Phases: Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using a chiral OJ-RH column enables rapid chiral separation of this compound enantiomers within 9 minutes. The optimized mobile phase consists of methanol-water (85:15 v/v) at a flow rate of 1 mL/min and column temperature of 30°C. This method provides excellent linearity (correlation coefficient ≥0.9986), high sensitivity (limit of quantification 5 μg/kg, limit of detection <0.25 μg/kg), and satisfactory mean recoveries (76.2-91.0%) with precision (intra-day RSDs 2.0-7.9%, inter-day RSDs 2.4-8.4%) [3].
Sample Preparation Protocols: For analysis in plant-origin matrices, samples are typically extracted with acetonitrile followed by clean-up using graphitized carbon black to remove interfering compounds. This efficient pretreatment is crucial for accurate enantiomer quantification in complex matrices like fruits, vegetables, and grains, minimizing matrix effects that could compromise analytical results.
Capillary Electrophoresis (CE): As an alternative to chromatographic methods, capillary electrophoresis offers advantages including high separation efficiency, minimal consumption of reagents and samples, and flexibility in chiral selector choice. In CE, enantiomeric separation is achieved through the addition of chiral selectors such as cyclodextrins (CDs), macrocyclic antibiotics, proteins, or chiral ionic liquids to the separation buffer. The most commonly used cyclodextrins for pesticide enantiomer separation include heptakis(2,3,6-tri-methyl)-β-cyclodextrin (TM-β-CD), γ-CD, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and 2-hydroxypropyl-γ-cyclodextrin (HP-γ-CD) [5].
Table 2: Analytical method performance characteristics for this compound enantiomer determination
| Validation Parameter | HPLC-MS/MS Method | Capillary Electrophoresis | Spectrophotometric Method |
|---|---|---|---|
| Linear Range | 5-500 μg/kg | Varies with detection | 5-40 μg/25 mL |
| Limit of Detection | <0.25 μg/kg | µg/L level with fluorescence | Not specified |
| Limit of Quantification | 5 μg/kg | Higher than HPLC | Not specified |
| Precision (RSD%) | 2.0-8.4% | Typically <10% | ±0.003 standard deviation |
| Recovery Rate | 76.2-91.0% | Matrix-dependent | Applied to real samples |
| Analysis Time | <9 minutes | Variable | Few minutes after extraction |
Rigorous method validation is essential to ensure the reliability and accuracy of enantioselective analysis. The developed HPLC-MS/MS method for this compound enantiomers has been thoroughly validated according to international guidelines, demonstrating sufficient sensitivity for monitoring enantiomer residues at regulatory levels in food commodities. The method's robustness has been verified through application to various matrices including apples, oranges, cabbage, tomatoes, and rice, with consistent performance across different sample types. For CE methods, detection capabilities can be enhanced through online preconcentration techniques or by using more sensitive detection systems such as laser-induced fluorescence to achieve the low detection limits required for environmental monitoring [3] [5].
A spectrophotometric method based on azo-coupling reaction has also been developed as a simpler alternative for this compound determination in vegetables and fruit samples. After pretreatment with diazotized solution, the resulting compound undergoes rapid azo-coupling with 4-aminoazobenzene, producing a color change measurable at 480nm. While this method is simple, sensitive, and free from interference by other pesticides, it does not discriminate between enantiomers and thus provides only total this compound concentration [6].
The primary mechanism of action for this compound, like other organophosphate insecticides, involves inhibition of the acetylcholinesterase (AChE) enzyme, which is essential for normal nerve function. The enantioselective insecticidal efficacy of this compound arises from differential binding interactions between each enantiomer and the chiral active site of AChE:
Molecular Docking Studies: Computational investigations have revealed that (+)-phenthoate establishes more favorable interactions with the catalytic serine residue in the active site of AChE compared to the (-)-enantiomer. These interactions include stronger hydrogen bonding, optimal hydrophobic contacts, and better geometric complementarity with the enzyme's asymmetric binding pocket, resulting in more effective and irreversible enzyme inhibition [2].
Enantioselective Toxicity: Neurotoxicity studies have demonstrated that the (+)-phenthoate enantiomer exhibits significantly higher affinity for AChE inhibition in both insect and mammalian systems. This enantioselectivity extends to downstream neurotoxic effects, with the (+)-enantiomer causing more severe and persistent inhibition of cholinesterase activity, leading to greater accumulation of acetylcholine and subsequent neuroexcitation [2].
The following diagram illustrates the experimental workflow for evaluating this compound enantiomer efficacy and mechanisms:
The enantioselective disruption of cholinergic signaling by this compound enantiomers involves complex biochemical pathways:
Receptor Activation: The excessive accumulation of acetylcholine due to AChE inhibition leads to overstimulation of both nicotinic and muscarinic acetylcholine receptors, resulting in uncontrolled nerve signal transmission. The (+)-enantiomer causes more prolonged receptor activation due to its more effective AChE inhibition.
Cellular Consequences: The sustained cholinergic activation triggers oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal apoptosis. Research has demonstrated that the (+)-phenthoate enantiomer induces significantly higher levels of reactive oxygen species and lipid peroxidation products compared to the (-)-enantiomer in neuronal cell cultures.
Secondary Effects: Beyond direct neurotoxicity, this compound enantiomers exhibit differential effects on non-target organisms and physiological processes. Studies have documented enantioselective impacts on aquatic organisms including Daphnia magna, with implications for ecological risk assessment of chiral pesticides [2] [5].
The environmental behavior of this compound enantiomers demonstrates marked stereoselectivity across different matrices:
Soil Systems: Studies on the enantioselective degradation and chiral stability of this compound in soils from different regions (Tianjin and Hubei) have revealed that microbial degradation and chemical enantiomerization significantly influence the environmental fate of this chiral pesticide. The degradation rate differs between enantiomers depending on soil characteristics, with the (-)-enantiomer degrading faster in most agricultural soils. However, in alkaline soils, enantiomerization (interconversion between enantiomers) can occur, complicating the degradation profile [4].
Plant Metabolism: In crops such as citrus, the dissipation kinetics of this compound enantiomers show stereoselectivity, with the (-)-enantiomer degrading faster than the (+)-form. This leads to enrichment of the more insecticidally active (+)-enantiomer over time, potentially extending residual activity against pests but also prolonging exposure to the more toxic form. The selective metabolism by plant enzyme systems contributes to this differential degradation [3].
Aquatic Environments: While specific studies on this compound enantiomers in aquatic systems were limited in the search results, general principles of chiral pesticide behavior suggest that hydrolytic degradation and photolysis would also exhibit enantioselectivity, influenced by water pH, temperature, and dissolved organic matter.
Several environmental factors significantly impact the stereochemical stability of this compound enantiomers:
pH Dependence: The enantiomerization rate of this compound is highly dependent on soil pH, with faster interconversion observed in alkaline conditions. This pH-dependent behavior means that the enantiomeric composition of this compound residues can change dramatically in different environmental compartments, affecting both efficacy and ecological risk.
Microbial Activity: Soil microorganisms often exhibit enantioselective metabolism, preferentially degrading one enantiomer over the other. The composition of the soil microbial community therefore plays a crucial role in determining the persistence and enantiomeric profile of this compound residues in different agricultural environments.
Climate Conditions: Temperature, moisture, and sunlight exposure influence both the rate of degradation and the extent of enantiomerization, leading to seasonal variations in the environmental behavior of this compound enantiomers [4].
The enantioselective efficacy and environmental behavior of this compound have significant implications for agricultural practices and pesticide regulation:
Enantiopure Formulations: The development of single-enantiomer products containing only the biologically active (+)-phenthoate could potentially reduce application rates by 30-50% while maintaining equivalent pest control efficacy. This approach would decrease the environmental load of pesticide residues and minimize exposure to the less active but potentially problematic (-)-enantiomer.
Integrated Pest Management: Understanding the persistence profile of the active (+)-enantiomer enables more accurate determination of application timing and pre-harvest intervals, optimizing pest control while ensuring compliance with food safety standards.
Resistance Management: The targeted mode of action of enantiopure formulations may help delay the development of insect resistance by delivering more consistent and specific selection pressure on pest populations.
The differential toxicity and environmental fate of this compound enantiomers support the need for enantiomer-specific risk assessment and regulation:
Food Safety Monitoring: Maximum residue limits (MRLs) for chiral pesticides like this compound could be refined based on enantiomer-specific toxicity data, potentially setting different limits for the active versus inactive enantiomer in food commodities.
Ecological Risk Assessment: Environmental fate models should incorporate enantioselective degradation parameters to more accurately predict the persistence and ecological impact of pesticide residues in soil and water systems.
Regulatory Policies: Some countries have begun implementing regulations that require enantioselective efficacy and toxicity data for chiral pesticide registration, promoting the development of optimized enantiopure products with improved environmental and safety profiles [1] [2].
The comprehensive comparison of this compound enantiomers reveals significant differences in insecticidal efficacy, environmental behavior, and toxicological profiles. The (+)-phenthoate enantiomer demonstrates superior insecticidal activity due to its stronger binding affinity with the target acetylcholinesterase enzyme, while also exhibiting greater persistence in environmental matrices. These findings highlight the potential benefits of developing enantiopure pesticide formulations containing primarily the active (+)-enantiomer, which could enhance efficacy while reducing environmental impact. The advancement of enantioselective analytical methods has been crucial in enabling these insights and will continue to support the development of optimized chiral pesticide products with improved target specificity and reduced ecological consequences.
The following table summarizes key experimental findings on the degradation of phenthoate and other organophosphate pesticides. It is crucial to note that these results were obtained under distinct experimental settings and cannot be used for direct, like-for-like comparison.
| Pesticide | Experimental Context | Degradation Efficiency / Rate | Key Findings & Notes |
|---|---|---|---|
| This compound | Aqueous solution with Prorocentrum lima (dinoflagellate); initial concentrations of 100-1000 μg/L over 96 h [1]. | 70.0% to 92.9% loss (highest at 500 μg/L) [1]. | Degradation attributed to algal uptake. Efficiency was concentration-dependent, showing high absorption capability [1]. |
| Diazinon | Mineral medium & soil with bacterial isolates (Priestia spp.); initial dose of 50 ppm over 11 days [2]. | ~76% degradation by single bacterial strain; increased by 45% with a bacterial consortium [2]. | Demonstrates the enhanced efficacy of using a defined microbial consortium for bioremediation [2]. |
| Chlorpyrifos, Phorate, Cadusafos | Soil with bacterial isolates (Priestia spp.); specific concentrations not detailed [2]. | Chlorpyrifos was the most highly degraded compared to phorate and cadusafos [2]. | Highlights varying microbial substrate preferences; the bacterial strains were most effective against chlorpyrifos [2]. |
| Dichlorvos (DDV), Omethoate (OME) | Aquatic bacterial communities; concentration levels: Low (L), Medium (M), High (H) over 24 days [3]. | Not detected in any treatment after incubation [3]. | Attributed to high susceptibility to hydrolysis and thermolability in the aquatic environment [3]. |
| Monocrotophos (MON), Parathion (PAR) | Aquatic bacterial communities; concentration levels: L, M, H over 24 days [3]. | MON: 0.51 μg/L (L) to 9.7 μg/L (H) residual. PAR: 0.10 μg/L (M) to 1.30 μg/L (H) residual [3]. | Classified as relatively persistent compounds based on the residues remaining after the experimental period [3]. |
To contextualize the data in the table and allow for critical assessment, here are the methodologies from the key studies cited.
The degradation of organophosphate pesticides in the environment occurs through multiple pathways, primarily driven by microbial and enzymatic action. The following diagram illustrates the general workflow for studying biodegradation, which underpins the protocols above.
At the molecular level, bacterial enzymes catalyze the hydrolysis of organophosphates. A key mechanism involves the cleavage of the phosphate ester bond, initiating detoxification.
The experimental data confirms that this compound is susceptible to microbial degradation, though its efficiency is highly dependent on the environmental context and the degrading organism.
The table below summarizes two validated methods for determining phenthoate and its enantiomeric ratio in different sample matrices.
| Method Feature | MSPD with LC-UV (for Soil) [1] | RP-HPLC-MS/MS (for Plants) [2] |
|---|---|---|
| Application Matrix | Three different types of soil samples [1] | Fruits, vegetables, and grains [2] |
| Sample Preparation | Matrix Solid-Phase Dispersion (MSPD) with Florisil as solid phase [1] | Extraction with acetonitrile; clean-up with graphitized carbon black [2] |
| Chromatography | Silica-based HPLC for pre-separation; Chiral CSP (cellulose tris-3,5-dimethylphenylcarbamate) for enantiomer separation [1] | Reversed-phase on a Chiral OJ-RH column [2] |
| Detection | UV Detection [1] | Tandem Mass Spectrometry (MS/MS) [2] |
| Run Time | Information not specified in search results | Within 9 minutes [2] |
| Linear Range | Information not specified in search results | Correlation coefficient ≥0.9986 [2] |
| Recovery | 75% to 94% (at 0.1, 1, 10 µg/g fortification levels) [1] | 76.2% to 91.0% [2] |
| Precision (RSD) | 1.5% to 6.5% [1] | Intra-day: 2.0% - 7.9%; Inter-day: 2.4% - 8.4% [2] |
| Sensitivity (LOD/LOQ) | Information not specified in search results | LOD: <0.25 µg/kg; LOQ: 5 µg/kg [2] |
| Key Application | Study of enantioselective degradation in soils [1] | Stereoselective degradation study in citrus [2] |
Here is a detailed breakdown of the key experimental steps for the two methods.
The following diagram illustrates the general workflow for determining the enantiomeric ratio of this compound and its application in studying environmental fate.
The validation data confirms that both methods are robust for their intended purposes. A key finding from the research is that the degradation of this compound in the environment is enantioselective, and this process depends heavily on the specific environment [1] [2]. For example:
This enantioselectivity is critical to understand for accurate environmental risk assessment, as the enantiomers can differ in their toxicity and insecticidal activity [2].
The table below provides a side-by-side comparison of the different methods based on the search results.
| Feature | Spectrophotometry (UV-Vis) | HPLC (with UV or MS detection) |
|---|---|---|
| Detection Principle | Azo-coupling reaction causing color change, measured at 480 nm [1] [2] | Chromatographic separation on a C18 or chiral column, with UV or MS detection [3] [4] [5] |
| Sensitivity | Working range: 5-40 µg/25 mL (0.2-1.6 mg/L) [1] | Much higher sensitivity; LOD: <0.25 µg/kg, LOQ: 5 µg/kg in food matrices using LC-MS/MS [4] |
| Selectivity | Reported to be free from interference by other pesticides and ions in the tested samples [1] | Inherently high due to chromatographic separation; essential for enantiomer-specific analysis [3] [4] |
| Application Example | Determination in vegetable, fruit, water, and soil samples [1] | Determination of enantiomeric ratio in soil; residue analysis in fruits, vegetables, and grains [3] [4] [5] |
| Key Advantage | Simplicity, cost-effectiveness, and speed for rapid screening [1] | High precision, sensitivity, and ability to perform enantioselective analysis [3] [4] |
| Key Limitation | Lower sensitivity and potential for interference in complex matrices. | Requires sophisticated, costly instrumentation and expertise [4]. |
Here is a summary of the experimental workflows for the key methods cited in the search results.
This method is based on a derivatization reaction specific to this compound.
The search results reveal several HPLC approaches, ranging from standard to advanced.
The following diagrams illustrate the general workflows for the two main types of methods described in the search results.
Diagram 1: Spectrophotometric method workflow based on a derivatization reaction.
Diagram 2: General HPLC-based analysis workflow, which can be adapted for different detection and separation goals.
Your choice between these methods should be guided by the specific requirements of your analysis:
| Soil Type | Soil pH | Degradation Characteristics | Key Experimental Conditions | Reference |
|---|---|---|---|---|
| Alkaline Soil 1 & Alkaline Soil 2 | Alkaline | Enantioselective: The (+)-enantiomer degrades faster than the (-)-enantiomer. [1] [2] | Laboratory conditions; Fortified soil samples. [1] [2] | Li et al., 2002 [1] [2] |
| Acidic Soil | Acidic | Non-enantioselective: Both enantiomers degrade at a similar rate with little to no selectivity. [1] [2] | Laboratory conditions; Fortified soil samples. [1] [2] | Li et al., 2002 [1] [2] |
| Citrus Orchard Soil | Information not specified in abstract | Enantioselective: The (-)-enantiomer degrades faster than its antipode, leading to the accumulation of the (+)-enantiomer. [3] | Field trial conditions. [3] | Biomed Chromatogr, 2022 [3] |
The data in the table above were generated using sophisticated analytical techniques. Here is a summary of the key experimental protocols.
The following diagrams illustrate the core experimental workflow and the logical relationship of the key finding from these studies.
The experimental data reveals several critical points for your research and development work:
The following table summarizes key analytical methods for this compound based on recent research. Note that these are from different single-laboratory validations, not a collaborative interlaboratory trial.
| Detection Method | Sample Matrix | Sample Preparation Technique | Key Performance Metrics | Reference & Year |
|---|---|---|---|---|
| GC-NPD / GC-MS/MS | Mango | Lyophilization, fortification, homogenization | Reference Value: 15.69 ± 4.0 μg/kg (95% confidence); Homogeneity uncertainty: 3.24%; Stability: 6 months at -20°C [1] | (Sciencedirect, 2024) |
| Chiral HPLC-UV | Soil | Matrix Solid-Phase Dispersion (MSPD) with Florisil | Recovery: 75-94%; RSD: 1.5-6.5%; Enabled enantiomeric ratio determination [2] [3] | (J Chromatogr A, 2002) |
| Spectrophotometry | Vegetables, Fruits, Water, Soil | Diazotization & azo-coupling with 4-aminoazobenzene | Beer's Law Range: 5-40 μg/25mL; Molar Absorptivity: 1.083 × 10⁷ L mol⁻¹ cm⁻¹; RSD: 0.89% [4] | (J Ravishankar Univ, 2020) |
For researchers looking to implement or evaluate these methods, here is a more detailed breakdown of the experimental protocols.
This study focused on creating a characterized reference material (RM) to ensure reliable quality control and method validation in other labs [1].
This method is critical for environmental studies, as the two enantiomers of this compound can degrade at different rates in soil [2] [3].
This method offers a simpler, cost-effective alternative for labs without access to advanced chromatographic instruments [4].
Since a direct interlaboratory validation report was not found, you can use the data above as a starting point for designing your own comparative study or for selecting a candidate method. The workflow below outlines the key decision points.
To fill the identified gap, future work could focus on:
The table below summarizes the core characteristics of established methods for the enantioselective analysis of phenthoate, highlighting key parameters that affect transferability.
| Analysis Method | Separation Mechanism (CSP/Selector) | Key Performance Data (LOD, LOQ, Recovery, RSD) | Sample Types Applied | Noted Advantages & Limitations |
|---|
| Reversed-Phase HPLC-MS/MS [1] | Chiral OJ-RH column | LOD: < 0.25 μg/kg LOQ: 5 μg/kg Recovery: 76.2 - 91.0% RSD: Intra-day 2.0-7.9%, Inter-day 2.4-8.4% | Fruits, vegetables, grains, citrus | Advantage: High sensitivity and specificity; robust validation data. Limitation: Requires costly MS/MS instrumentation. | | Normal-Phase HPLC-UV (MSPD) [2] | Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) | Recovery: 75 - 94% RSD: 1.5 - 6.5% | Soils (different types) | Advantage: Effective for complex soil matrices. Limitation: Uses matrix solid-phase dispersion (MSPD), an additional complexity. | | Capillary Electrophoresis (CE) [3] | Various chiral selectors (e.g., cyclodextrins) in the buffer | Information not specific to this compound in results | Environmental water/soil, food, formulations | Advantage: Low solvent/ reagent consumption; high efficiency. Limitation: Generally higher LODs vs. LC-MS; less established for this compound. |
Here are the detailed methodologies for the two most prominent HPLC-based techniques from the search results.
This recent method is optimized for high sensitivity and speed in complex plant-origin matrices [1].
This older but well-characterized method is designed for challenging soil matrices [2].
The following diagram outlines the key decision points for selecting and implementing a chiral this compound analysis method, which is central to assessing transferability.
Based on the comparison, here are the critical factors to consider when transferring a method to your own laboratory:
Irritant;Environmental Hazard